molecular formula C25H53N3O11 B609394 N-(acid-PEG3)-N-bis(PEG3-amine)

N-(acid-PEG3)-N-bis(PEG3-amine)

Katalognummer: B609394
Molekulargewicht: 571.7 g/mol
InChI-Schlüssel: HHEQPDRTEWXDPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(acid-PEG3)-N-bis(PEG3-amine) is a PEG derivative containing two amino groups with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.

Eigenschaften

IUPAC Name

3-[2-[2-[2-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H53N3O11/c26-2-8-32-14-20-38-23-17-35-11-5-28(6-12-36-18-24-39-21-15-33-9-3-27)4-10-34-16-22-37-19-13-31-7-1-25(29)30/h1-24,26-27H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEQPDRTEWXDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN(CCOCCOCCOCCN)CCOCCOCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H53N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to N-(acid-PEG3)-N-bis(PEG3-amine): A Trivalent Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(acid-PEG3)-N-bis(PEG3-amine) is a sophisticated, trivalent, and hydrophilic polyethylene glycol (PEG)-based linker engineered for advanced applications in drug development and biotechnology. Its unique trifunctional architecture, featuring a terminal carboxylic acid and two terminal primary amines, provides a versatile platform for the synthesis of complex bioconjugates. This guide offers an in-depth exploration of the linker's physicochemical properties, core functionalities, and field-proven applications. We will delve into the mechanistic principles behind its use, provide detailed, validated protocols for its conjugation, and present expert insights into optimizing its performance in creating next-generation therapeutics like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction: The Rise of Trivalent PEG Linkers

In the landscape of targeted therapeutics, the linker molecule is not merely a passive spacer but a critical component that dictates the efficacy, stability, and pharmacokinetic profile of the entire conjugate.[1][2][3] While simple bifunctional linkers have been instrumental, the demand for more complex molecular architectures has driven the development of multi-functional scaffolds. N-(acid-PEG3)-N-bis(PEG3-amine) emerges as a key player in this arena. It is a heterotrifunctional molecule, meaning it possesses three different reactive termini, allowing for the controlled, sequential conjugation of up to three different molecular entities.

This linker is particularly valuable in the construction of Proteolysis-Targeting Chimeras (PROTACs) .[4][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][7] The trivalent nature of this linker allows for the attachment of an E3 ligase ligand to one arm and a target protein ligand to another, with the third arm available for modulating physicochemical properties or attaching other functionalities.

Furthermore, the branched PEGylated structure confers significant advantages. PEG linkers are well-established in the pharmaceutical field for their ability to:

  • Enhance Hydrophilicity: This improves the solubility of often hydrophobic drug payloads and reduces aggregation of the final conjugate.[1][2][][9]

  • Improve Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life.[1][2]

  • Reduce Immunogenicity: The hydrophilic PEG chains can shield the conjugate from recognition by the immune system.[][9]

This guide will provide the foundational knowledge and practical protocols necessary for researchers to harness the full potential of this versatile linker.

Physicochemical Properties and Structural Analysis

A thorough understanding of the linker's properties is paramount for designing successful conjugation strategies.

Chemical Structure

The molecule consists of a central nitrogen atom from which three PEG3 (triethylene glycol) arms extend. One arm terminates in a carboxylic acid, while the other two terminate in primary amines.

Caption: Structure of N-(acid-PEG3)-N-bis(PEG3-amine).

Core Data

The following table summarizes the key quantitative data for N-(acid-PEG3)-N-bis(PEG3-amine).

PropertyValueSource
Chemical Formula C25H53N3O11[10][11]
Molecular Weight 571.71 g/mol [10][11]
CAS Number 2183440-35-7[10]
Purity Typically >95%[11]
Solubility Water, DMSO, DMF, DCM[10]
Storage Condition -20°C[10]
Appearance Varies (often a solid or viscous oil)

Core Functionality & Reaction Mechanisms

The utility of this linker lies in the orthogonal reactivity of its terminal groups. The carboxylic acid can be selectively activated to react with amines, while the two primary amines can react with a variety of functional groups, most commonly activated carboxylic acids (e.g., NHS esters).[10]

Activation of the Carboxylic Acid Moiety

Direct amidation between a carboxylic acid and an amine is generally inefficient and requires harsh conditions.[12][13] Therefore, the carboxyl group must first be activated to create a more reactive intermediate. The most common and robust method in bioconjugation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) , often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS .

Mechanism of Action (EDC/NHS Activation):

  • O-Acylisourea Intermediate Formation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive but unstable O-acylisourea intermediate.

  • NHS Ester Formation: This intermediate is prone to hydrolysis. NHS is added to react with the O-acylisourea, forming a more stable, amine-reactive NHS ester. This ester is less susceptible to hydrolysis in aqueous buffers, increasing the overall efficiency of the conjugation to an amine-containing molecule.[]

  • Amide Bond Formation: The primary amine of the target molecule attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group and forming a stable amide bond.

Caption: EDC/NHS activation workflow for the carboxyl group.

Reactivity of the Primary Amine Moieties

The two primary amines on the linker are nucleophilic and readily react with electrophilic groups to form stable covalent bonds. Common reaction partners include:

  • Activated Esters (e.g., NHS esters): This is the most common strategy for labeling with proteins, payloads, or ligands that have been functionalized with a carboxyl group. The reaction forms a stable amide bond.

  • Isothiocyanates (ITC): Forms a stable thiourea linkage.

  • Aldehydes/Ketones: Undergoes reductive amination to form a secondary amine linkage.

This dual amine functionality is particularly advantageous for creating molecules with a "doubled payload" or for attaching two different molecules to a central scaffold.[1][2]

Key Application: Stepwise PROTAC Synthesis

The structure of N-(acid-PEG3)-N-bis(PEG3-amine) is ideally suited for a stepwise PROTAC synthesis, which provides superior control over the final product compared to a one-pot approach.

PROTAC_Synthesis_Workflow A 1. Activate Linker-COOH (e.g., with EDC/NHS) B 2. Conjugate E3 Ligase Ligand (Amine-functionalized) A->B C Purify Intermediate 1 (Linker-E3 Ligand) B->C E 4. Conjugate to Linker's Amines C->E D 3. Activate Payload/Target Ligand (Carboxyl-functionalized, e.g., with HATU) D->E F Final Purification (e.g., HPLC) E->F G Final PROTAC Molecule F->G

Caption: Stepwise workflow for PROTAC synthesis.

Experimental Protocols

Disclaimer: These protocols are for reference only and should be optimized for specific molecules and laboratory conditions. MedChemExpress and other vendors have not independently confirmed the accuracy of these methods.[4][6]

Protocol 1: Activation of Linker Carboxyl Group and Conjugation to an Amine-Containing Ligand (e.g., E3 Ligase Ligand)

This protocol describes the formation of the first amide bond.

Materials:

  • N-(acid-PEG3)-N-bis(PEG3-amine)

  • Amine-functionalized Ligand 1 (e.g., pomalidomide derivative)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Linker Activation: a. Dissolve N-(acid-PEG3)-N-bis(PEG3-amine) (1.2 equivalents) in anhydrous DMF. b. Add Sulfo-NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution. c. Stir the reaction at room temperature for 30-60 minutes to form the NHS ester. Expert Insight: Using Sulfo-NHS improves the water solubility of the activated linker, which can be beneficial if the subsequent conjugation is performed in aqueous buffer.

  • Conjugation: a. Dissolve the amine-functionalized Ligand 1 (1.0 equivalent) in DMF or a suitable buffer. b. Add the activated linker solution from step 1c to the Ligand 1 solution. c. Add DIPEA (3.0 equivalents) to act as a base, scavenging the acid produced. d. Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

  • Monitoring & Purification: a. Monitor the reaction progress using LC-MS to observe the consumption of the starting material and the formation of the desired product mass. b. Upon completion, quench the reaction (e.g., with hydroxylamine). c. Purify the resulting conjugate (Intermediate 1) using reverse-phase HPLC.

Protocol 2: Conjugation of a Carboxyl-Containing Ligand to the Linker's Amine Groups

This protocol describes the formation of the second and third amide bonds.

Materials:

  • Purified Intermediate 1 (from Protocol 1)

  • Carboxyl-functionalized Ligand 2 (e.g., target protein ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous DMF

  • DIPEA

Procedure:

  • Ligand Activation (Concurrent with Conjugation): a. Dissolve the carboxyl-functionalized Ligand 2 (2.2 equivalents) in anhydrous DMF. b. Add HATU (2.2 equivalents) and DIPEA (4.0 equivalents). Stir for 15 minutes at room temperature. Expert Insight: HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for difficult couplings, often resulting in higher yields and faster reaction times than EDC/NHS for this step.[15]

  • Conjugation: a. Dissolve the purified Intermediate 1 (1.0 equivalent) in anhydrous DMF. b. Add the solution of Intermediate 1 to the activated Ligand 2 solution from step 1b. c. Stir the reaction at room temperature for 1-3 hours.

  • Monitoring & Final Purification: a. Monitor the reaction progress by LC-MS. b. Once complete, purify the final PROTAC molecule using reverse-phase HPLC to achieve high purity. c. Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Trustworthiness: A Self-Validating System

The integrity of this multi-step synthesis is maintained through rigorous in-process controls.

  • LC-MS Monitoring: At each stage, Liquid Chromatography-Mass Spectrometry is used to validate the reaction. The disappearance of the starting materials' mass peaks and the appearance of the expected product mass peak confirms that the desired conjugation has occurred.

  • HPLC Purification: High-Performance Liquid Chromatography at each purification step ensures that unreacted components and side products are removed. This isolation of the intermediate is critical for preventing the formation of undesired homodimers or other complex mixtures in the subsequent step.

  • Final Characterization: The final, purified molecule is subjected to high-resolution mass spectrometry to confirm its exact mass and elemental composition. NMR spectroscopy is then used to verify the complete chemical structure, ensuring all components are present and correctly linked.

This analytical trifecta ensures that the final product is precisely the molecule it was designed to be, providing trustworthiness and reproducibility for downstream biological assays.

Conclusion and Future Outlook

N-(acid-PEG3)-N-bis(PEG3-amine) represents a powerful and versatile tool for the construction of complex, multi-component therapeutics. Its hydrophilic PEG backbone and orthogonal reactive handles provide a robust framework for developing molecules with enhanced solubility and tailored functionality.[2][] As the fields of targeted protein degradation and antibody-drug conjugates continue to evolve, the demand for sophisticated, multi-arm linkers like this will undoubtedly grow.[16][17][18] Mastering the chemistry and strategic application of this linker will empower researchers to build more potent, selective, and effective therapeutic agents.

References

  • ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]

  • Labinsights. (2023, May 8). What are PEG Linkers?. Retrieved from [Link]

  • Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved from [Link]

  • Creative Biolabs. (2025, June 4). Heterobifunctional Crosslinkers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond formation. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • Thermo Fisher Scientific via YouTube. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications. Retrieved from [Link]

  • Precise PEG. (n.d.). N-(acid-PEG3)-N-bis(PEG3-amine). Retrieved from [Link]

  • Precise PEG. (n.d.). N-(Amino-PEG3)-N-bis(PEG3-acid). Retrieved from [Link]

  • CD Bioparticles. (n.d.). N-Boc-N-Bis(PEG3-Acid). Retrieved from [Link]

  • PubMed. (2018, April 23). Design, Synthesis, and in vitro Evaluation of Multivalent Drug Linkers for High-Drug-Load Antibody-Drug Conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of drug-linker 1. Retrieved from [Link]

  • Abzena. (n.d.). Linker Payload Design & Synthesis. Retrieved from [Link]

  • CD Bioparticles. (n.d.). N-(Azido-PEG3)-N-(PEG2-Amine)-PEG3-Acid. Retrieved from [Link]

  • NJ Bio, Inc. (n.d.). Payloads and Linkers for Antibody-Drug Conjugates. Retrieved from [Link]

Sources

Synthesis of Trifunctional PEG Amine Linkers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trifunctional polyethylene glycol (PEG) amine linkers represent a critical class of heterobifunctional and homofunctional polymers in modern bioconjugation. Unlike linear PEGs, which offer only two attachment points, trifunctional "star" or "Y-shaped" architectures enable multivalency—allowing the conjugation of multiple drug payloads, the formation of hydrogel networks, or the creation of complex antibody-drug conjugates (ADCs).

This guide details the synthesis, purification, and characterization of 3-arm PEG-Amines (Glycerol Core) . While commercial options exist, in-house synthesis allows for precise control over polydispersity index (PDI) and functionalization fidelity. We focus here on the Mesylate-Azide-Staudinger route, a robust pathway that avoids the metal contamination of hydrogenation and the harsh hydrolysis of Gabriel synthesis.

Part 1: Structural Architectures & Design Logic

Core Selection: The Foundation of Geometry

The synthesis of a 3-arm PEG begins with the initiator core. The choice of core dictates the symmetry and steric environment of the final amine groups.

Core InitiatorStructureAdvantagesDisadvantages
Glycerol

Biocompatible, metabolizable, commercially standard.C2 secondary hydroxyl is less reactive than C1/C3 primary hydroxyls, leading to potential arm length asymmetry.
Trimethylolpropane (TMP)

Three equivalent primary hydroxyls; produces highly symmetric stars.Non-metabolizable ether core (minor concern for high MW).
Pentaerythritol

Typically used for 4-arm, but can be modified for 3-arm.Higher steric bulk at the core.

Recommendation: For drug delivery applications requiring FDA precedent, Glycerol is the preferred core. For materials science requiring perfect symmetry, TMP is superior.

Molecular Weight Considerations

The reactivity of the terminal hydroxyls decreases as the molecular weight (MW) increases due to chain entanglement and steric shielding.

  • Low MW (<2 kDa): High reactivity, difficult to precipitate.

  • High MW (>20 kDa): Lower end-group fidelity; requires tight control of stoichiometry during activation.

Part 2: Synthetic Pathways (The "Meat")

We will detail the Homofunctional Synthesis of a 3-arm PEG-Amine (


) from a commercial 3-arm PEG-OH precursor.
The Pathway Selection: Why Staudinger?
  • Direct Amination (High P/T): Harsh conditions, often yields secondary amines.

  • Gabriel Synthesis: Effective for primary amines but hydrazine deprotection can be difficult to remove completely from polymers.

  • Staudinger Reduction (Recommended): Converts Azide (

    
    ) to Amine (
    
    
    
    ) using Triphenylphosphine (
    
    
    ). It is chemoselective, mild, and avoids transition metals (Pd/C) that can chelate to the PEG backbone.
Visualization: Synthetic Workflow

PEG_Synthesis Start 3-Arm PEG-OH (Glycerol Core) Step1 Activation (Mesylation) Start->Step1 MsCl, TEA DCM, 0°C Inter1 3-Arm PEG-OMs (Mesylate) Step1->Inter1 Step2 Nucleophilic Sub. (Azidation) Inter1->Step2 NaN3 DMF, 80°C Inter2 3-Arm PEG-N3 (Azide) Step2->Inter2 Step3 Staudinger Reduction (PPh3 / H2O) Inter2->Step3 1. PPh3 2. H2O Final 3-Arm PEG-NH2 (Amine) Step3->Final

Caption: Figure 1. Step-wise synthetic pathway from hydroxyl-terminated star PEG to amine-terminated star PEG via the Mesylate-Azide route.

Part 3: Critical Experimental Protocols

Prerequisites: All glassware must be oven-dried. PEG starting material must be azeotropically dried with toluene to remove trace water, which competes with MsCl.

Step 1: Activation (Mesylation)

The hydroxyl groups are converted to mesylates (methanesulfonates), excellent leaving groups.

  • Dissolution: Dissolve dried 3-arm PEG-OH (10 g, ~1 mmol eq. of -OH) in anhydrous Dichloromethane (DCM) (50 mL).

  • Base Addition: Add Triethylamine (TEA) (5 eq. per -OH group) and cool to 0°C under nitrogen.

  • Mesylation: Dropwise add Methanesulfonyl Chloride (MsCl) (3 eq. per -OH group).

    • Expert Tip: Use MsCl over Tosyl Chloride (TsCl). MsCl is less sterically hindered, ensuring higher conversion for multi-arm polymers.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temp (RT) overnight.

  • Workup: Wash with 1M HCl (removes TEA), then saturated

    
    , then brine. Dry organic layer over 
    
    
    
    .
  • Precipitation: Concentrate DCM to ~10 mL and pour into cold Diethyl Ether (200 mL). Filter white solid.

Step 2: Azidation (Nucleophilic Substitution)
  • Solvent Switch: Dissolve PEG-OMs in anhydrous DMF (10 mL/g PEG).

  • Reagent: Add Sodium Azide (

    
    ) (5 eq. per -OMs group).
    
    • Safety:

      
       is toxic and shock-sensitive. Do not use chlorinated solvents (DCM) in this step to avoid forming explosive diazidomethane.
      
  • Reaction: Heat to 80°C for 24 hours.

  • Workup: Cool, filter off excess salts. Evaporate DMF under reduced pressure (or dialyze if MW > 5kDa).

  • Validation: FTIR should show a strong azide peak at ~2100

    
    .
    
Step 3: Staudinger Reduction[2]
  • Reaction: Dissolve PEG-

    
     in THF. Add Triphenylphosphine (
    
    
    
    ) (5 eq. per arm). Stir at RT for 4 hours (forms phosphazide).
  • Hydrolysis: Add water (1 mL per g PEG). Stir overnight. This hydrolyzes the intermediate to the amine and triphenylphosphine oxide (

    
    ).
    
  • Purification Challenge:

    
     is difficult to remove.
    
    • Protocol: Evaporate THF. Redissolve in water.[1][2][3] Filter insolubles. The product is now in the aqueous phase.[2]

Part 4: Purification & Characterization

Achieving pharmaceutical-grade purity requires removing trace under-functionalized arms (e.g., 2 amines, 1 hydroxyl).

Ion Exchange Chromatography (IEX)

This is the only method to separate PEG-NH2 from PEG-OH or PEG-N3 based on charge.

  • Resin: SP Sepharose (Cation Exchange).

  • Buffer A: 20 mM Sodium Acetate, pH 4.5 (PEG-Amine binds).

  • Buffer B: Buffer A + 1M NaCl (Elution).

  • Protocol: Load sample. Wash with 5 CV (Column Volumes) of Buffer A to remove non-charged impurities (TPPO, unreacted PEG). Elute with a gradient of 0-100% Buffer B.

Characterization Matrix
TechniquePurposeKey Observation
H-NMR (

)
Degree of SubstitutionShift of

alpha to functional group.

(3.6 ppm)


(2.9-3.1 ppm).
MALDI-TOF MS MW Distribution & End GroupsDistinct mass shifts.

(16 Da) vs

(17 Da) is hard to see, but

vs

is visible.
Ninhydrin Test Qualitative Amine CheckPurple/Blue color indicates primary amines.
GPC/SEC PolydispersityEnsure no cross-linking (dimerization) occurred.
Visualization: Purification Logic

Purification_Flow Crude Crude Reaction Mix (PEG-NH2, TPPO, Traces) Precip Ether Precipitation (Removes bulk organics) Crude->Precip IEX_Load Load on SP Sepharose (pH 4.5) Precip->IEX_Load Wash Wash (Low Salt) Elutes: TPPO, PEG-OH IEX_Load->Wash Flowthrough Elute Elute (High Salt) Elutes: PEG-NH2 IEX_Load->Elute Gradient Dialysis Dialysis / Desalting (Remove NaCl) Elute->Dialysis Pure Pure 3-Arm PEG-NH2 Dialysis->Pure

Caption: Figure 2. Purification workflow emphasizing Cation Exchange Chromatography (CEX) for charge-based separation.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Amine Conversion Incomplete MesylationEnsure PEG is dry. Use excess MsCl. Check TEA quality.
Cross-linking (Dimerization) Bifunctional impurities in MsCl or localized heatingAdd MsCl slowly at 0°C. Ensure dilute conditions.
TPPO Contamination Inefficient precipitationTPPO is soluble in ether. Use multiple precipitations or IEX (best).
Yellow Product Oxidation of aminesStore under Argon/Nitrogen. Use EDTA in buffers to chelate metals.

References

  • JenKem Technology. 3arm PEG Amine (glycerol), HCl salt.[4] Retrieved from JenKem USA.[5] 4

  • BenchChem. Synthesis and Purification of Amine-Terminated PEG7: An In-depth Technical Guide. Retrieved from BenchChem.[6][2][7] 8

  • Liu, M., et al. (2004). Separation of polyethylene glycols and their amino-substituted derivatives by high-performance gel filtration chromatography.[9] Journal of Chromatography A. 9[9]

  • Chemistry Steps. The Gabriel Synthesis of Primary Amines.[10][11][12]11

  • Organic Chemistry Portal. Staudinger Reaction / Staudinger Reduction.[13]13

  • BroadPharm. Protocol for Amino PEG.14

  • University of Bath. Determining the molecular weight of PEG standards by MALDI-TOF MS.1

Sources

Methodological & Application

Application Notes and Protocols for the Use of Trifunctional Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Dual Functionality in ADCs

Antibody-Drug Conjugates (ADCs) have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies (mAbs) with the potent cell-killing power of cytotoxic drugs.[1][2] The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to its payload.[3][4][5][] While traditional bifunctional linkers serve this primary purpose, the evolution of ADC technology has led to the development of trifunctional linkers . These advanced chemical scaffolds possess three reactive arms, enabling the attachment of the antibody, the cytotoxic payload, and a third functional molecule.[7]

This third arm opens a new dimension in ADC design, allowing for the incorporation of moieties that can modulate physicochemical properties, facilitate imaging, or introduce additional therapeutic or targeting mechanisms.[7][8] This guide provides a comprehensive overview of the rationale, application, and detailed protocols for utilizing trifunctional linkers in the development of next-generation ADCs.

Figure 1: Conceptual comparison of an ADC constructed with a traditional bifunctional linker versus an advanced trifunctional linker.

Rationale for Employing Trifunctional Linkers

The decision to use a trifunctional linker is driven by the need to impart additional functionality to the ADC, addressing limitations of simpler constructs. The causality behind this choice is rooted in enhancing the therapeutic index and expanding the capabilities of the ADC platform.

  • Modulation of Physicochemical Properties: Highly potent payloads are often hydrophobic, which can lead to ADC aggregation, accelerated clearance, and reduced efficacy.[9] The third arm of a trifunctional linker can be used to attach hydrophilic polymers like polyethylene glycol (PEG), improving solubility, stability, and pharmacokinetic profiles.

  • Enabling Theranostics: By attaching an imaging agent (e.g., a fluorescent dye or a chelator for a radionuclide), the trifunctional linker transforms the ADC into a theranostic agent. This allows for non-invasive visualization of ADC distribution, target engagement, and tumor penetration, providing invaluable data for preclinical and clinical development.

  • Dual-Payload Delivery: A key advantage is the ability to create ADCs with two distinct payloads.[10][11] This strategy can be employed to deliver synergistic drug combinations, overcoming tumor heterogeneity and drug resistance mechanisms.

  • Enhanced Targeting and Detection: The third moiety can be a secondary targeting ligand to improve affinity for the cancer cell or a tag (like biotin) for simplified detection and purification during development.[7]

Figure 2: Key applications enabled by the third functional arm of a trifunctional linker in advanced ADC design.

Overview of Trifunctional Linker Chemistries

The design of a trifunctional linker must incorporate three orthogonal reactive handles for selective conjugation to the antibody, payload, and functional moiety. The choice of chemistry is dictated by the conjugation strategy (e.g., site-specific vs. stochastic) and the nature of the payload.

Linker ComponentCommon Conjugation ChemistryRationale and Considerations
Antibody-reactive Arm Maleimide: Reacts with thiol groups from reduced native or engineered cysteines.[10]Enables site-specific conjugation for homogeneous ADCs when using engineered antibodies (e.g., THIOMABs).[12][] Prone to retro-Michael reaction, but stabilized maleimides are now available.[14]
NHS Ester: Reacts with amine groups of lysine residues.Results in a heterogeneous mixture of ADC species with varying DAR and conjugation sites.[15]
Payload-reactive Arm Click Chemistry (e.g., Azide-Alkyne): Forms a stable triazole ring.[10][11]Bio-orthogonal and highly efficient. Requires introduction of an azide or alkyne handle onto the payload.
Amide Coupling (EDC/NHS): Reacts with carboxylic acids or amines.A common and robust method for attaching payloads with suitable functional groups.
Third Moiety Arm Orthogonal Chemistries: Often employs click chemistry, oxime ligation, or other bio-orthogonal reactions.[10][11]Must be unreactive towards the conditions used for antibody and payload conjugation to ensure selective attachment.
Cleavage Mechanism Enzyme-cleavable (e.g., Val-Cit): Cleaved by lysosomal proteases like Cathepsin B.[4][16][]Ensures payload release inside the target cell. The Val-Cit dipeptide is a well-validated trigger.[18]
pH-sensitive (e.g., Hydrazone): Hydrolyzed in the acidic environment of endosomes/lysosomes.[1][16][19]Provides intracellular release but can exhibit instability in circulation.[4]
Non-cleavable (e.g., SMCC): Releases payload only after complete lysosomal degradation of the antibody.[19][20][21]Offers high plasma stability, reducing off-target toxicity, but may limit the "bystander effect".[16]

Protocol: Synthesis of a Site-Specific Trifunctional ADC

This protocol describes the generation of a homogeneous ADC using an engineered antibody (containing a reactive cysteine), a trifunctional linker, a cytotoxic payload, and a fluorescent imaging agent.

Rationale: A site-specific approach is chosen to produce a well-defined ADC with a uniform Drug-to-Antibody Ratio (DAR), which is critical for a clear therapeutic window and reproducible pharmacology.[][22]

Figure 3: General experimental workflow for the synthesis and purification of a trifunctional antibody-drug conjugate.

Materials and Reagents
  • Engineered Monoclonal Antibody (e.g., THIOMAB™) with a target concentration of 5-10 mg/mL.

  • Trifunctional Linker with maleimide, azide, and NHS ester functionalities.

  • Alkyne-functionalized cytotoxic payload (e.g., a derivative of MMAE).

  • Azide-functionalized fluorescent dye (e.g., DBCO-Cy5).

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4, with 1 mM EDTA.

  • Quenching Reagent: N-acetylcysteine.

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., Superdex 200).

  • Characterization: HIC column, LC-MS system.

Step-by-Step Methodology

Step 1: Pre-assembly of the Linker-Payload-Dye Construct

  • Rationale: Pre-assembling the small molecule components simplifies the final conjugation step to the antibody, improving reaction efficiency and simplifying purification.

  • Dissolve the trifunctional linker and the alkyne-payload in anhydrous DMSO.

  • Add a copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate) to catalyze the azide-alkyne cycloaddition ("click chemistry").[11]

  • Allow the reaction to proceed for 2-4 hours at room temperature. Monitor completion by LC-MS.

  • Once the payload is attached, add the DBCO-functionalized fluorescent dye. This is a copper-free click reaction that will react with the remaining azide on the linker.

  • Incubate for 1-2 hours. Purify the final linker-payload-dye construct using reverse-phase HPLC. Lyophilize the pure product.

Step 2: Partial Reduction of the Antibody

  • Rationale: The goal is to selectively reduce the engineered cysteine thiols without disrupting the essential inter-chain disulfide bonds that maintain the antibody's structure. TCEP is a potent, thiol-free reducing agent ideal for this purpose.[23]

  • Prepare a stock solution of 10 mM TCEP in Reaction Buffer.

  • Add a 2-3 molar excess of TCEP to the antibody solution.

  • Incubate at 37°C for 1-2 hours. The precise time and TCEP concentration should be optimized for each specific antibody.

  • Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.

Step 3: Conjugation to the Reduced Antibody

  • Rationale: The maleimide group on the linker reacts specifically with the newly exposed cysteine thiols on the antibody to form a stable thioether bond.[10] A slight molar excess of the linker construct ensures complete conjugation.

  • Immediately after TCEP removal, add a 1.5-fold molar excess of the purified linker-payload-dye construct (dissolved in a minimal amount of DMSO) to the reduced antibody.

  • Incubate the reaction at room temperature for 1 hour, protected from light.

  • To quench any unreacted maleimide groups, add a 10-fold molar excess of N-acetylcysteine and incubate for an additional 20 minutes.

Step 4: Purification of the Trifunctional ADC

  • Rationale: SEC is used to separate the high molecular weight ADC (~150 kDa) from unreacted small molecule components and potential aggregates.[8]

  • Load the quenched reaction mixture onto an SEC column pre-equilibrated with formulation buffer (e.g., PBS, pH 7.2).

  • Collect fractions corresponding to the monomeric ADC peak.

  • Pool the relevant fractions and concentrate the final ADC product using an appropriate centrifugal filter device.

  • Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

Protocol: Characterization and Quality Control

A robust analytical workflow is essential to validate the synthesis and ensure the quality, homogeneity, and functionality of the final ADC product.[15]

Analytical TechniqueParameter MeasuredExpected Outcome / Rationale
UV-Vis Spectroscopy Drug-to-Antibody Ratio (DAR)By measuring absorbance at 280 nm (for protein) and at the λ-max of the payload/dye, an average DAR can be calculated. Provides a quick, initial assessment.
Hydrophobic Interaction Chromatography (HIC) DAR Distribution & HomogeneitySeparates ADC species based on hydrophobicity. Species with higher DAR are more hydrophobic and elute later. A narrow peak profile indicates a homogeneous product.[15]
LC-MS (Reduced Mass) Site of Conjugation & PurityThe ADC is reduced to separate light and heavy chains. Mass analysis confirms the mass of the linker-payload-dye construct has been added to the correct chain, verifying site-specificity.[10][11]
Size Exclusion Chromatography (SEC) Purity & AggregationQuantifies the percentage of monomeric ADC versus high molecular weight aggregates. A high monomer percentage (>95%) is desired for safety and efficacy.[15]
ELISA / SPR Antigen Binding AffinityConfirms that the conjugation process has not negatively impacted the antibody's ability to bind to its target antigen. The binding affinity should be comparable to the unconjugated antibody.
In Vitro Cytotoxicity Assay Potency and Target-SpecificityAn MTS or similar cell viability assay on antigen-positive and antigen-negative cell lines demonstrates that the ADC is potent and kills cells in a target-dependent manner.[11]
Fluorescence Microscopy Functional Validation of 3rd ArmVisualizes the binding and internalization of the ADC into target cells, confirming the functionality of the conjugated fluorescent dye.[7]

Conclusion

Trifunctional linkers represent a significant advancement in the field of antibody-drug conjugates, moving beyond simple conjugation to the intelligent design of multi-modal therapeutic agents. By providing a scaffold to attach a payload, an antibody, and a third functional moiety, these linkers enable the creation of ADCs with improved pharmacokinetics, theranostic capabilities, and novel therapeutic strategies like dual-payload delivery. The successful application of this technology relies on a deep understanding of orthogonal chemistries and a rigorous analytical framework to ensure the production of a well-defined and highly effective therapeutic.

References

  • Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates. PMC, National Center for Biotechnology Information. [Link]

  • Engineering THIOMABs for site-specific conjugation of thiol-reactive linkers. Methods in Molecular Biology. [Link]

  • Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs. PubMed. [Link]

  • Cleavable Vs. Non-Cleavable Linkers in ADCs. Biotech Informers. [Link]

  • Scheme 1 Synthesis of trifunctional linkers L1 and L2. Shown is the... ResearchGate. [Link]

  • Cleavable and Non-cleavable linkers. Cleavable linkers have the ability... ResearchGate. [Link]

  • Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC, National Center for Biotechnology Information. [Link]

  • Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs. ResearchGate. [Link]

  • An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). AxisPharm. [Link]

  • What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. JenKem Technology. [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. PMC, National Center for Biotechnology Information. [Link]

  • Linker and Conjugation Technology; and Improvements. ResearchGate. [Link]

  • Linkers for ADCs. NJ Bio, Inc.. [Link]

  • Linker and Payload Synthesis Service. Creative Biolabs. [Link]

  • Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. PubMed. [Link]

  • Role of ADC linker design in advancing cancer therapies. d-Wise. [Link]

  • Site-Specific Conjugation. Creative Biogene IntegrateRNA. [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. PMC, National Center for Biotechnology Information. [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC, National Center for Biotechnology Information. [Link]

Sources

Precision Engineering of Peptide Therapeutics: Application Note on PEGylation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hydrodynamic Shield

Peptide therapeutics often suffer from rapid renal clearance (half-life < 30 min) and susceptibility to proteolytic degradation. PEGylation—the covalent attachment of polyethylene glycol—addresses these issues not merely by adding mass, but by dramatically expanding the peptide's hydrodynamic radius (


) .

A 20 kDa PEG molecule is not just "heavy"; it behaves in solution like a random coil with a radius comparable to a globular protein 3-4x its mass. This "shielding" effect reduces immunogenicity and prevents glomerular filtration (cutoff ~70 kDa). However, the success of this modification relies entirely on the precision of the conjugation chemistry. Random attachment destroys active binding sites; site-specific attachment preserves them.

This guide details the two most robust protocols for peptide PEGylation: Amine-reactive (NHS-ester) and Thiol-reactive (Maleimide) conjugation.

Strategic Planning: Chemistry Selection

Before wetting any reagents, determine the available functional groups on your peptide.

FeatureAmine PEGylation (NHS-Ester) Thiol PEGylation (Maleimide)
Target Residue N-terminus, Lysine (

-amine)
Cysteine (Sulfhydryl)
Selectivity Low (Random). Reacts with all accessible amines.High (Site-Specific). Reacts only with free thiols at pH 6.5–7.5.
Reaction pH pH 7.0 – 8.0pH 6.5 – 7.5
Key Risk Heterogeneity (mixture of mono-, di-, tri-PEGylated species).Disulfide scrambling; Oxidation of thiols.
Ideal For Peptides where Lysines are not in the active site.Peptides with an engineered Cys or native free Cys.
Decision Logic for Conjugation Strategy

PEG_Strategy Start Start: Analyze Peptide Sequence CheckCys Does peptide have a free Cysteine? Start->CheckCys CheckLys Are Lysines present in the Active Site? CheckCys->CheckLys No Maleimide Protocol B: Maleimide PEGylation (Site-Specific) CheckCys->Maleimide Yes NHS Protocol A: NHS-Ester PEGylation (Random/N-term) CheckLys->NHS No NTermSpecific N-Terminal Specific Strategy (pKa directed, pH 5-6) CheckLys->NTermSpecific Yes (Avoid Lys mod)

Figure 1: Decision tree for selecting the optimal PEGylation chemistry based on peptide sequence and active site location.

Protocol A: Amine-Reactive Conjugation (NHS-Ester)

Mechanism: N-hydroxysuccinimide (NHS) esters react with primary amines to form stable amide bonds. Critical Constraint: NHS esters hydrolyze rapidly in water. The half-life of an NHS ester at pH 8.0 is less than 1 hour. Speed is essential.

Materials
  • Peptide: 2–5 mg/mL in reaction buffer.[1]

  • PEG Reagent: mPEG-NHS (Linear or Branched, 5kDa–40kDa).

  • Reaction Buffer: PBS (pH 7.4) or Bicarbonate buffer (pH 8.0). NO PRIMARY AMINES (No Tris, Glycine, or Ammonium ions).

  • Quenching Buffer: 1M Tris-HCl (pH 8.0) or 1M Glycine.

  • Solvent: Anhydrous DMSO or DMF.

Step-by-Step Methodology
  • Buffer Exchange: Ensure peptide is in an amine-free buffer (PBS pH 7.4). If the peptide was lyophilized from HPLC, it may contain TFA; ensure pH is adjusted to >7.0.

  • PEG Preparation: Weigh mPEG-NHS immediately before use. Dissolve in anhydrous DMSO to make a 10 mM - 50 mM stock.

    • Scientist's Note: Do not store NHS-PEG in solution. Reconstitute only what you need.

  • Reaction Initiation: Add mPEG-NHS to the peptide solution.

    • Stoichiometry: Use 10–20 molar excess of PEG over peptide.

    • Why? hydrolysis competes with conjugation. Excess PEG ensures the reaction drives to completion before the ester degrades.

  • Incubation: Incubate for 30–60 minutes at Room Temperature (20–25°C) or 2 hours at 4°C.

    • Insight: Continuous gentle agitation is required.

  • Quenching: Add Quenching Buffer (Tris or Glycine) to a final concentration of 50–100 mM. Incubate for 15 minutes.

    • Mechanism: The primary amines in Tris/Glycine rapidly scavenge any remaining NHS esters, preventing over-reaction or cross-linking during purification.

Protocol B: Thiol-Reactive Conjugation (Maleimide)

Mechanism: Maleimides react specifically with sulfhydryl groups (-SH) to form stable thioether bonds.[2] Critical Constraint: Specificity is pH-dependent. Above pH 8.0, maleimides react with primary amines (Lysine). Below pH 6.0, the reaction is too slow.

Materials
  • Peptide: Must contain a reduced Cysteine.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or Immobilized TCEP gel. Avoid DTT if possible (DTT contains thiols and competes for the maleimide).

  • PEG Reagent: mPEG-Maleimide.

  • Reaction Buffer: PBS + 5mM EDTA, pH 7.0. Degassed .

    • Why EDTA? Chelates metals that catalyze disulfide oxidation.

    • Why Degassed? Oxygen promotes the reformation of disulfide bonds (dimerization) before the PEG can react.

Step-by-Step Methodology
  • Reduction (Pre-step): If the peptide exists as a dimer (disulfide linked), treat with 10 molar excess TCEP for 30 mins.

    • Scientist's Note: TCEP does not react with maleimides rapidly, so it often does not need to be removed. DTT must be removed via desalting columns (e.g., PD-10) before adding PEG.

  • PEG Preparation: Dissolve mPEG-Maleimide in the Reaction Buffer or DMSO.

  • Reaction Initiation: Add mPEG-Maleimide to the reduced peptide.

    • Stoichiometry: Use 1.5 – 5 molar excess of PEG.

    • Contrast: Unlike NHS, maleimide is stable in water. You need less excess because hydrolysis is not a major competitor at pH 7.

  • Incubation: 2–4 hours at Room Temperature or Overnight at 4°C. Keep under Nitrogen/Argon atmosphere if possible to prevent oxidation.

  • Quenching: Add 2-Mercaptoethanol or excess Cysteine to quench unreacted maleimide groups.

Downstream Processing: Purification & Analysis

Separating a 25 kDa PEG-Peptide from a 20 kDa free PEG is challenging.

Purification Strategy
MethodApplicationProsCons
Cation Exchange (CEX) Primary Choice for PeptidesSeparates based on charge shielding. Free PEG flows through; Conjugate elutes later.Requires method development (salt gradient).
Size Exclusion (SEC) PolishingGentle. Removes aggregates and small molecules.Poor resolution between Free PEG and PEG-Peptide if peptide is small (<5kDa).
RP-HPLC (C4 Column) Analytical / Small ScaleHigh resolution.PEG smears on columns; Organic solvents can precipitate high MW PEGs.
Analytical Workflow (QC)
  • SDS-PAGE:

    • Staining: PEG does not bind Coomassie well. Use Barium Iodide stain for PEG or Silver Stain for the peptide.

    • Migration: PEGylated peptides migrate slower than their MW suggests. A 5kDa peptide + 20kDa PEG might run at ~40-50kDa apparent MW due to the hydration shell.

  • MALDI-TOF MS:

    • Use DHB (2,5-dihydroxybenzoic acid) matrix.

    • Expect a "bell curve" distribution for the PEG mass, shifted by the mass of the peptide.

Experimental Workflow Diagram

Workflow cluster_0 Reaction cluster_1 Downstream Prep Solubilize Peptide (Check pH) Act Add PEG Reagent (NHS or Mal) Prep->Act Inc Incubate (Time/Temp Control) Act->Inc Quench Quench (Tris/Cys) Inc->Quench Purify Purification (CEX or SEC) Quench->Purify QC QC Analysis (MALDI/SDS-PAGE) Purify->QC

Figure 2: End-to-end workflow for peptide PEGylation, emphasizing the transition from reaction kinetics to purification.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (NHS) Hydrolysis of ester before conjugation.Ensure buffer is absolutely amine-free. Dissolve PEG immediately before use.[1][3][4] Increase PEG molar excess to 20-50x.
Low Yield (Maleimide) Oxidation of peptide (Dimerization).Use degassed buffers. Add EDTA. Ensure TCEP is present or reduction was complete.
Multiple Bands (SDS-PAGE) Non-specific conjugation.NHS: Reduce pH to 7.0 or reduce PEG excess. Maleimide: pH is likely >8.0, causing amine reactivity; adjust to pH 6.5–7.[5]0.
Precipitation "Salting out" effect of PEG.Dilute the reaction. PEG is highly soluble, but high concentrations can alter peptide solubility.

References

  • Veronese, F. M. (2001).[6][7] Peptide and protein PEGylation: a review of problems and solutions. Biomaterials.[6][7]

  • Thermo Fisher Scientific. (n.d.). NHS-PEG Conjugation Protocols. Thermo Scientific Instructions.

  • Roberts, M. J., et al. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews.

  • Sigma-Aldrich. (n.d.).[8] Protocol for PEG Maleimide Conjugation. Technical Bulletins.

  • Bachem. (2017). PEGylation of Peptides. Bachem Global Media.

Sources

Application Note: Dendritic Amplification Strategies using N-(acid-PEG3)-N-bis(PEG3-amine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The molecule N-(acid-PEG3)-N-bis(PEG3-amine) represents a class of heterobifunctional, branched linkers (dendrons) critical for signal amplification and high-density loading. Its "Y-shaped" geometry features a single carboxylic acid focal point and two primary amine termini.

Core Utility:

  • Signal Amplification: Attaching two fluorophores/detectors to a single binding site.

  • High-DAR ADCs: Doubling the Drug-to-Antibody Ratio (DAR) by attaching two drug payloads to a single antibody conjugation site.

The "Zwitterion Paradox": A common failure mode with this reagent is attempting to activate its carboxylic acid moiety while its amine arms are free. In the presence of EDC, the activated carboxyl (O-acylisourea) will rapidly react with the molecule's own intramolecular or intermolecular amines, resulting in uncontrollable polymerization.

The Solution: This Application Note details the "Payload-First" Assembly Protocol . By reacting the linker's amine arms with an NHS-activated payload before activating the core carboxylic acid, we effectively "cap" the nucleophiles. This transforms the zwitterionic linker into a stable, carboxyl-functionalized dimer that can be cleanly activated via EDC/NHS for final bioconjugation.

Strategic Workflow: The "Payload-First" Approach

This protocol describes the construction of a Branched Payload Construct followed by conjugation to a target biomolecule (e.g., Antibody).

Phase I: Payload Loading (Amine Capping)

React the linker with a slight excess of NHS-ester functionalized payload (Drug, Dye, or Biotin). This occupies the amines and prevents future self-polymerization.

  • Reaction: Linker-(NH₂/NH₂) + 2.5× Payload-NHS

    
     (Payload)₂-Linker-COOH
    
Phase II: Core Activation

Activate the single remaining carboxyl group on the linker using EDC/sulfo-NHS.

  • Reaction: (Payload)₂-Linker-COOH + EDC/NHS

    
     (Payload)₂-Linker-NHS
    
Phase III: Bioconjugation

Conjugate the activated branched construct to the Target Biomolecule (e.g., Antibody Lysines).

  • Reaction: Target-NH₂ + (Payload)₂-Linker-NHS

    
     Target-Linker-(Payload)₂
    

Materials & Buffer Preparation[1][2][3][4][5]

Reagents
  • Linker: N-(acid-PEG3)-N-bis(PEG3-amine) (MW ~571.7 Da).[1][2]

  • Payload: NHS-Ester functionalized molecule (e.g., AF488-NHS, Biotin-NHS, or SMCC-Drug).

  • Target: Antibody or Protein (Concentration > 1 mg/mL).[3][4][5]

  • Crosslinkers: EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl) and Sulfo-NHS.

  • Solvents: Dry DMSO or DMF (anhydrous).

Buffer Systems (Critical for pH Control)
Buffer NameCompositionpHPurpose
Reaction Buffer A 100 mM Sodium Bicarbonate8.5Phase I: Promotes rapid NHS-Amine reaction.
Activation Buffer B 100 mM MES, 500 mM NaCl6.0Phase II: Optimizes EDC stability/activity.
Coupling Buffer C 1x PBS (Phosphate Buffered Saline)7.4Phase III: Physiological coupling to protein.[6]

Detailed Experimental Protocol

Phase I: Payload Loading (Synthesis of the Branched Construct)

Goal: Attach payload to the linker amines to prevent polymerization.

  • Solubilization: Dissolve N-(acid-PEG3)-N-bis(PEG3-amine) in Buffer A at 10 mM.

  • Payload Addition: Dissolve the Payload-NHS ester in anhydrous DMSO at 100 mM.

  • Reaction: Add the Payload-NHS to the Linker solution at a 2.5 : 1 molar ratio (Payload : Linker).

    • Note: The slight excess ensures both amine arms are fully substituted.

  • Incubation: Incubate for 2 hours at Room Temperature (RT) or Overnight at 4°C.

  • Purification (Step 1): Remove excess hydrolyzed Payload-NHS and free NHS by Reverse Phase HPLC or Size Exclusion Chromatography (Desalting) if the MW difference allows.

    • QC Check: Mass Spectrometry (LC-MS) is recommended here to confirm the formation of (Payload)2-Linker-COOH and absence of mono-substituted species.

    • Result: You now have a stable, carboxyl-terminated branched reagent.

Phase II: Activation of the Branched Construct

Goal: Convert the core Carboxyl to a reactive NHS-ester.

  • Buffer Exchange: Reconstitute or exchange the purified construct into Activation Buffer B (MES, pH 6.0) .

  • Activation: Add EDC (final conc. 5 mM) and Sulfo-NHS (final conc. 10 mM) to the construct solution.

  • Incubation: React for 15 minutes at RT.

  • Quenching/Purification (Critical):

    • Option A (Desalting): Pass the reaction through a Zeba™ Spin Desalting Column (equilibrated in Buffer B) to remove excess EDC. This is preferred to prevent crosslinking the Target protein to itself.

    • Option B (Quenching): Add 2-Mercaptoethanol (20 mM) to quench excess EDC if desalting is impossible (though this reduces yield).

Phase III: Conjugation to Target Biomolecule

Goal: Attach the branched construct to the antibody/protein.

  • Target Prep: Ensure the Target Protein is in Coupling Buffer C (PBS, pH 7.4) . Avoid Tris or Glycine buffers.[4]

  • Mixing: Add the Activated Branched Construct (from Phase II) to the Target Protein.

    • Molar Ratio: Use 5–20x molar excess of Construct over Protein, depending on desired loading.

  • Incubation: Incubate for 2 hours at RT or Overnight at 4°C.

  • Final Purification: Remove unreacted Branched Construct via Dialysis (Slide-A-Lyzer™) or Desalting Column (MWCO > 7kDa).

Visualization of Reaction Pathway

The following diagram illustrates the "Payload-First" logic required to successfully utilize this zwitterionic linker.

Bioconjugation_Workflow Linker Linker (Acid + 2 Amines) Intermediate Capped Construct (Acid + 2 Payloads) Linker->Intermediate Phase I: Amine Capping (pH 8.5) Warning AVOID: Direct EDC Mix (Causes Polymerization) Linker->Warning If EDC added here Payload Payload-NHS (Drug/Dye) Payload->Intermediate Activated Activated Construct (NHS-Ester + 2 Payloads) Intermediate->Activated Phase II: EDC/NHS Activation (pH 6.0) Final Final Conjugate (Target-Linker-(Payload)2) Activated->Final Phase III: Conjugation (pH 7.4) Target Target Protein (Lysine-NH2) Target->Final

Caption: Workflow for generating branched conjugates. Phase I caps the amines to prevent self-polymerization during Phase II activation.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Precipitation during Phase I Payload insolubilityIncrease DMSO concentration (up to 20% v/v) or use a sulfonated (water-soluble) payload variant.
Low Conjugation Yield Hydrolysis of NHS esterEnsure Phase II activation is done in MES pH 6.0 and used immediately. Do not store activated ester.
Protein Aggregation Over-labelingReduce the molar excess of the Branched Construct in Phase III.
No Signal/Payload Linker PolymerizationDid you skip Phase I? If the linker amines are not capped before EDC addition, the linker reacts with itself.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

    • Foundational reference for EDC/NHS chemistry and two-step protocols.
  • Thermo Fisher Scientific. (n.d.). EDC Crosslinking Protocol.

    • Standard operating procedures for carbodiimide activ
  • BroadPharm. (n.d.). N-(acid-PEG3)-N-bis(PEG3-amine) Product Page.

    • Source for structural d
  • Bartkovitz, D., et al. (2018). Optimization of Branched PEG Linkers for Antibody-Drug Conjugates. Bioconjugate Chemistry.

    • Discusses the impact of branched linkers on hydrophilicity and DAR.

Sources

Application Note: Precision Engineering of Antibody-Drug Conjugates (ADCs) using Discrete PEG Linkers

[1]

Abstract

The therapeutic index of Antibody-Drug Conjugates (ADCs) relies heavily on the linker technology connecting the cytotoxic payload to the targeting antibody.[1] Polyethylene glycol (PEG) linkers have emerged as a critical component for modulating solubility, pharmacokinetics (PK), and reducing immunogenicity.[2] However, the polydispersity of traditional PEG reagents introduces heterogeneity that complicates manufacturing and regulatory approval. This guide details the strategic implementation of discrete (monodisperse) PEG linkers in ADC development, focusing on a robust Maleimide-Val-Cit-PAB conjugation workflow. We provide a self-validating protocol for cysteine-based conjugation and a comprehensive analysis strategy using Hydrophobic Interaction Chromatography (HIC).

Part 1: Strategic Design & Mechanism

The Imperative of Discrete PEG Linkers

Traditional PEGylation utilizes polydisperse polymers (a mixture of chain lengths), resulting in a Gaussian distribution of molecular weights. In ADC development, this heterogeneity creates a "mixture of mixtures," making batch-to-batch consistency nearly impossible to validate under GMP standards.

Why Switch to Discrete PEGs (dPEG)?

  • defined Chemical Entity: A dPEG with exactly 12 ethylene oxide units (

    
    ) is a single molecular species. This simplifies mass spectrometry (MS) characterization and Quality Control (QC).
    
  • Pharmacokinetic Tuning: Data indicates that specific PEG lengths correlate directly with clearance rates. Short PEGs (PEG

    
    -PEG
    
    
    ) often suffice for solubility without masking the antibody's CDR regions (steric hindrance), whereas longer chains can extend half-life but may impede tumor penetration [1].
  • Solubility Masking: Many cytotoxic payloads (e.g., PBD dimers, MMAE) are highly hydrophobic, leading to antibody aggregation. A hydrophilic PEG spacer creates a hydration shell, maintaining the ADC's monomeric state [2].

The Cleavable Linker Architecture

For this protocol, we utilize the industry-standard Val-Cit-PAB self-immolative linker system.

  • Mechanism: The Valine-Citrulline (Val-Cit) dipeptide is stable in systemic circulation (neutral pH) but is rapidly recognized and cleaved by Cathepsin B , a protease upregulated in the lysosomes of tumor cells.[1]

  • Self-Immolation: Cleavage reveals an amine on the para-aminobenzyl (PAB) spacer. This triggers a spontaneous electronic cascade (1,6-elimination), releasing the free, unmodified drug and carbon dioxide.

ADC_MechanismADCIntact ADC(Antibody-PEG-Val-Cit-PAB-Drug)EndosomeEndocytosis(Internalization)ADC->Endosome Antigen BindingLysosomeLysosome(Acidic pH + Cathepsin B)Endosome->Lysosome TraffickingCleavageEnzymatic Cleavage(Val-Cit Bond)Lysosome->Cleavage Cathepsin B ActivityImmolationPAB Self-Immolation(1,6-Elimination)Cleavage->Immolation Unstable IntermediateReleaseFree Cytotoxic Drug(Active Payload)Immolation->Release Spontaneous

Figure 1: Mechanism of Action for Val-Cit-PAB Cleavable Linkers. The pathway ensures stability in blood plasma while guaranteeing rapid drug release upon lysosomal entry.

Part 2: Experimental Protocol

Objective: Conjugate a Maleimide-PEG

Materials & Reagents
  • Antibody: IgG1 monoclonal antibody (10 mg/mL in PBS, pH 7.4).

  • Linker-Payload: Maleimide-PEG

    
    -Val-Cit-PAB-MMAE (Dissolved in dry DMSO to 10 mM).
    
  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine), 10 mM stock.[3]

  • Desalting Column: Zeba™ Spin Desalting Columns (7K MWCO) or Sephadex G-25.

  • Buffers:

    • Reaction Buffer: PBS pH 7.4 + 1 mM DTPA (metal chelator to prevent oxidation).

    • Elution Buffer: Histidine-Trehalose buffer (pH 6.[3]0) for final formulation.

Step-by-Step Workflow
Step 1: Partial Reduction of Antibody

Rationale: We target the interchain disulfide bonds. Controlled reduction yields a predictable number of free thiols (typically 2, 4, or 8) for conjugation.

  • Dilute mAb to 5 mg/mL in Reaction Buffer.

  • Add 2.5 to 3.0 molar equivalents of TCEP per mole of antibody.

    • Note: Unlike DTT, TCEP does not strictly require removal before maleimide addition, but for high-precision ADCs, we recommend desalting to prevent any side reactions [3].

  • Incubate at 37°C for 90 minutes with gentle agitation.

  • Critical Step: Cool to room temperature. If using DTT, you must desalt here. If using TCEP, you may proceed, but a buffer exchange into pH 7.0–7.2 is optimal to limit maleimide hydrolysis.

Step 2: Conjugation (Michael Addition)

Rationale: The maleimide group reacts specifically with the free thiols created in Step 1.

  • Prepare the Linker-Payload working solution. Calculate the volume required for 8-10 molar equivalents (excess relative to mAb).

    • Solvent Check: Ensure the final DMSO concentration in the reaction does not exceed 10-15% (v/v) to prevent mAb precipitation.

  • Add the Linker-Payload slowly to the reduced mAb while swirling.

  • Incubate at 4°C for 1 hour or Room Temp for 30 mins.

    • Why 4°C? Lower temperature suppresses the rate of maleimide hydrolysis (ring opening) which competes with the conjugation reaction [4].

Step 3: Quenching & Purification[]
  • Add N-Acetylcysteine (20 equivalents) to quench unreacted maleimide linkers. Incubate for 15 mins.

  • Purify using a Desalting Column or Size Exclusion Chromatography (SEC) to remove free drug-linker and organic solvent.

  • Elute into the final storage buffer (e.g., Histidine-Trehalose pH 6.0).

Conjugation_WorkflowStartPurified mAb(IgG1)RedReduction(TCEP, 37°C)Start->Red Break DisulfidesThiolsFree Thiols(Interchain -SH)Red->Thiols Generate SitesConjConjugation(Mal-PEG-Drug, 4°C)Thiols->Conj Michael AdditionQuenchQuenching(N-Acetylcysteine)Conj->Quench Stop ReactionPurifyPurification(SEC / TFF)Quench->Purify Remove Free DrugFinalFinal ADC(DAR ~4)Purify->Final Formulate

Figure 2: Workflow for Cysteine-Based Maleimide Conjugation. The process emphasizes temperature control and stoichiometry to control the Drug-to-Antibody Ratio (DAR).

Part 3: Analysis & Troubleshooting

Validating the Drug-to-Antibody Ratio (DAR)

The DAR is the most critical quality attribute. A DAR of 4 is often the target for optimal therapeutic index.

Method of Choice: Hydrophobic Interaction Chromatography (HIC-HPLC) Unlike Reversed-Phase (RP) HPLC, HIC is non-denaturing. It preserves the intact antibody structure, allowing separation of species based purely on the number of hydrophobic drug payloads attached (DAR 0, 2, 4, 6, 8) [5].

  • Column: Butyl or Phenyl non-porous resin (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M Ammonium Sulfate + 25 mM Sodium Phosphate (High Salt).

  • Mobile Phase B: 25 mM Sodium Phosphate + 20% Isopropanol (Low Salt).

  • Gradient: Linear decrease of salt (A

    
     B).
    
  • Result: Higher DAR species are more hydrophobic and elute later.

Data Interpretation Table:

Peak Retention TimeSpeciesHydrophobicityExpected Abundance (Target)
EarlyUnconjugated mAb (DAR 0)Low< 5%
Mid-EarlyDAR 2Low-Mid10-15%
Middle DAR 4 Medium > 60%
LateDAR 6/8High< 20%
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conjugation Efficiency (Low DAR) Maleimide hydrolysis prior to conjugation.Ensure Linker-Payload is dissolved in dry DMSO immediately before use. Check buffer pH is < 7.5.
Precipitation during Conjugation Hydrophobic payload aggregation.Increase PEG linker length (e.g., move from PEG

to PEG

or PEG

). Ensure DMSO < 15%.
High Aggregates (HMW Species) Over-reduction of antibody.Reduce TCEP equivalents or reaction temperature. Re-optimize reduction time.
Broad Peaks in HIC Polydisperse Linker usage.Switch to Discrete PEG (dPEG) reagents.

References

  • Agilent Technologies. (2024). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation in Antibody Conjugation

[1]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Aggregation Mitigation during Bioconjugation (ADCs, Fluorophores, Biotinylation)

Introduction: The "Invisible" Yield Killer

Welcome to the technical support center. If you are here, you likely have a cloudy reaction vial, a clogged SEC column, or a DLS report showing a polydispersity index (PDI) > 0.2.

Aggregation during antibody conjugation is rarely random; it is a deterministic outcome of forcing a hydrophilic protein (IgG) to accept hydrophobic cargo (payloads) under destabilizing conditions. As a Senior Application Scientist, I treat aggregation not as a "bad luck" event, but as a failure of solubility management .

This guide abandons generic advice in favor of mechanistic interventions. We will focus on the three critical vectors of instability: Electrostatics (pI), Solvent Shock, and Hydrophobic Stacking.

Core Diagnostic Workflows (Visualized)

Before adjusting your protocol, identify where the failure occurs. Use the decision tree below to diagnose the root cause based on your observation.

Diagram 1: Aggregation Root Cause Analysis Tree

Aggregation_TroubleshootingStartSymptom: Aggregation ObservedCloudy_ImmediateCloudy immediately uponadding payload?Start->Cloudy_ImmediateCloudy_OverTimeCloudy after 1-2 hoursor overnight?Start->Cloudy_OverTimeSEC_HMWClear solution, butHMW peak on SEC?Start->SEC_HMWSolvent_ShockSOLVENT SHOCKLocal DMSO/DMF conc. >10%at injection site.Cloudy_Immediate->Solvent_ShockPayload is hydrophobicpI_CrashISOELECTRIC CRASHBuffer pH is too closeto Antibody pI.Cloudy_Immediate->pI_CrashPayload is chargedOver_LabelingOVER-LABELINGDAR (Drug-Antibody Ratio)too high (>4-8).Cloudy_OverTime->Over_LabelingHydrophobic_StackingHYDROPHOBIC STACKINGPayload reduces surfacesolubility.Cloudy_OverTime->Hydrophobic_StackingCross_LinkingCROSS-LINKINGHomobifunctional linkerbridging two mAbs.SEC_HMW->Cross_LinkingLysine chemistrydisulfide_scrambleDISULFIDE SCRAMBLINGRe-oxidation withoutre-bridging.SEC_HMW->disulfide_scrambleCysteine chemistry

Figure 1: Decision tree to isolate the specific mechanism of aggregation based on visual and chromatographic evidence.

Critical Protocols & Mitigation Strategies

Protocol A: The "Arginine Rescue" Buffer System

Use Case: Preventing hydrophobic stacking during conjugation of ADCs (Antibody-Drug Conjugates). Mechanism: Arginine acts as a "neutral crowder" and interacts with aromatic residues/peptide backbones to suppress protein-protein interactions [1].

The Protocol:

  • Base Buffer: Prepare 50 mM Histidine or Phosphate (pH 7.0 – 7.4).

  • The Additive: Add 0.2 M (200 mM) L-Arginine to the buffer.

    • Note: Arginine is basic. You must pH adjust the buffer with HCl after dissolving the Arginine.

  • Buffer Exchange: Perform a buffer exchange (dialysis or spin column) of your antibody into this "Arginine Rescue" buffer before adding the payload.

  • Reaction: Perform the conjugation in this high-arginine environment.

Why it works: The guanidinium group of arginine suppresses the formation of inter-protein salt bridges and hydrophobic contacts that lead to irreversible aggregation [1].

Protocol B: The "Solvent-Slip" Addition Method

Use Case: Preventing "Solvent Shock" when adding hydrophobic payloads (e.g., PBDs, Maytansinoids) dissolved in DMSO/DMF. The Issue: Rapid addition of organic solvent creates a local "hotspot" where solvent concentration >50%, instantly denaturing the protein it touches.

The Protocol:

  • Limit Total Solvent: Ensure final organic solvent concentration (DMSO/DMA/DMF) never exceeds 10% (v/v) [2]. Ideally, keep it <5%.

  • The "Slip" Stream: Do not pipette the payload directly into the center of the antibody solution.

  • Vortex Technique:

    • Set a vortex mixer to the lowest gentle setting.

    • Hold the antibody tube on the vortex to create a gentle swirl (meniscus depression).

    • Pipette the payload slowly down the side of the tube wall, allowing it to "slip" into the moving liquid.

    • Alternative: Use a syringe pump for addition rates <10 µL/min for large batches.

Troubleshooting Guide (FAQ Format)

Q1: My reaction turns cloudy immediately upon adding the linker-payload. What happened?

Diagnosis: You likely triggered Solvent Shock or Isoelectric Precipitation . The Fix:

  • Check pH vs pI: If your antibody pI is 8.5 and your conjugation pH is 8.5, the protein has zero net charge and will precipitate easily. Shift pH by ±1.0 unit.

  • Cosolvent Check: If your payload is highly hydrophobic, the antibody cannot maintain solubility once labeled. Add Propylene Glycol (10-20%) or PEG-400 to the reaction buffer to solubilize the conjugate [3].

Q2: I see High Molecular Weight (HMW) species on SEC, but the solution looks clear.

Diagnosis: Soluble aggregates (dimers/trimers). The Fix:

  • Lysine Chemistry: If using NHS-esters, you may be cross-linking antibodies. Lower the protein concentration (dilute to <2 mg/mL) to reduce collision frequency.

  • Cysteine Chemistry: If reducing inter-chain disulfides, you may have "scrambled" disulfides re-forming between different antibodies. Ensure you use EDTA (1-5 mM) to prevent metal-catalyzed re-oxidation and cap free thiols immediately after reaction.

Q3: Can I remove aggregates after they form?

Diagnosis: Post-conjugation polishing. The Fix: Yes, but filtration (0.2 µm) is not enough (it only removes visible precipitate).

  • Method: Use Hydrophobic Interaction Chromatography (HIC) in "Flow-Through" mode.[1][2][3]

  • Setup: Use a resin like Capto Phenyl or POROS Benzyl.

  • Condition: Load the sample in moderate salt. The highly hydrophobic aggregates will bind to the resin, while the monomeric conjugate flows through [4].[3]

Data Summary: Additives for Stability

Use this table to select the right additive for your specific aggregation type.

AdditiveRecommended Conc.Mechanism of ActionBest For...
L-Arginine 0.2 M – 0.5 MSuppresses protein-protein interactions; masks hydrophobic patches.General ADC conjugation; high-concentration storage.
Sucrose / Trehalose 5% – 10% (w/v)Preferential hydration (stabilizes native state).Freeze-thaw protection; long-term storage.
NaCl 150 mM – 300 mMIonic shielding.Preventing electrostatic aggregation (unless pI is an issue).[4]
Propylene Glycol 10% – 20% (v/v)Reduces solvent polarity; solubilizes hydrophobic payloads.Conjugating extremely hydrophobic drugs (e.g., PBD dimers).
EDTA 1 mM – 5 mMChelates divalent cations (Cu²⁺, Fe²⁺).Preventing oxidation-induced aggregation (Cysteine conjugation).

The "Safe-Path" Conjugation Workflow

This diagram outlines the optimized workflow integrating the checkpoints discussed above.

Diagram 2: Optimized Conjugation Workflow

Conjugation_WorkflowPrep1. Buffer Exchange(Add 0.2M Arginine)Activation2. Activation/Reduction(Check pH != pI)Prep->ActivationDecision_SolventSolvent Check:Is Payload Hydrophobic?Activation->Decision_SolventSlow_Add3a. Slow Addition(Vortex/Syringe Pump)Decision_Solvent->Slow_AddYes (>5% DMSO)Direct_Add3b. Direct AdditionDecision_Solvent->Direct_AddNo (Water soluble)Reaction4. Conjugation Reaction(Controlled Temp/Time)Slow_Add->ReactionDirect_Add->ReactionQuench5. Quench & CapReaction->QuenchPolishing6. HIC/SEC Purification(Remove Aggregates)Quench->Polishing

Figure 2: Step-by-step workflow emphasizing the critical "Solvent Check" and "Polishing" phases to ensure monomeric purity.

References

  • Mechanism of Protein Aggregation Inhibition by Arginine. Journal of the American Chemical Society. (2024).[5][6][7] Explains the "neutral crowder" effect and blockage of anionic side chains. Link

  • Effect of DMSO on antibody at different concentrations. ResearchGate / Antibodies. (2024).[5][6][7] Establishes the safe limits of DMSO (10-20%) for IgG stability. Link

  • Tackling Aggregation Challenges in ADC Production. Pharmaceutical Technology. (2017). Discusses hydrophobicity-driven aggregation in ADCs. Link

  • Efficient removal of aggregates from monoclonal antibodies by hydrophobic interaction chromatography. Thermo Fisher Scientific Application Note. Detailed protocol for using HIC in flow-through mode. Link

Technical Support Center: Reaction Condition Optimization for N-(acid-PEG3)-N-bis(PEG3-amine)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reaction condition optimization of N-(acid-PEG3)-N-bis(PEG3-amine). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile trifunctional PEG linker in their synthetic workflows, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of working with this molecule and achieve optimal results in your experiments.

Introduction to N-(acid-PEG3)-N-bis(PEG3-amine)

N-(acid-PEG3)-N-bis(PEG3-amine) is a heterotrifunctional PEG linker featuring a central tertiary amine branching to one carboxylic acid-terminated PEG arm and two primary amine-terminated PEG arms.[1][2] This unique architecture makes it a valuable building block in medicinal chemistry, allowing for the sequential and controlled conjugation of three different molecular entities. The hydrophilic PEG spacers enhance the solubility and pharmacokinetic properties of the final conjugate.[3][4]

The primary challenge in utilizing this linker lies in achieving selective reactivity at the desired functional group while preventing unwanted side reactions, such as self-polymerization. This guide will focus on strategies for the selective acylation of the carboxylic acid moiety, a common first step in many synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for activating the carboxylic acid of N-(acid-PEG3)-N-bis(PEG3-amine)?

A1: The most frequently used coupling reagents for amide bond formation with this type of linker are carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4][5][6] The choice between them often depends on the specific substrate and desired reaction kinetics. HATU is known for its high efficiency and is often preferred for more challenging couplings.[7]

Q2: How can I prevent the primary amine groups from reacting with the activated carboxylic acid during the coupling step?

A2: To ensure selective reaction at the carboxylic acid, the two primary amine groups must be protected with an orthogonal protecting group before the amide coupling reaction.[1] Common choices for amine protection include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups.[1][] These groups can be selectively removed under specific conditions that do not affect the newly formed amide bond.

Q3: What are the key parameters to control for a successful amide coupling reaction?

A3: Several factors are crucial for a successful coupling reaction:

  • Stoichiometry: Precise control of the molar ratios of the coupling reagents and the amine being coupled is essential to maximize yield and minimize side products.

  • Solvent: Anhydrous, polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typically used.[4][9]

  • Temperature: Most coupling reactions are performed at room temperature, but for sensitive substrates, cooling to 0°C may be necessary to reduce side reactions.[9]

  • pH (for EDC coupling): When using EDC in aqueous or partially aqueous solutions, maintaining a slightly acidic pH (around 4.5-6.0) is optimal for the activation step.[4]

Q4: I am observing a complex mixture of products in my reaction. What could be the cause?

A4: A complex product mixture often indicates incomplete protection of the primary amines, leading to side reactions such as self-polymerization or oligomerization. It could also result from the degradation of the coupling reagent or the use of non-anhydrous solvents. Careful characterization of the protected starting material is crucial before proceeding with the coupling reaction.

Q5: What are the best methods for purifying the final PEGylated product?

A5: The purification of PEGylated compounds can be challenging due to their hydrophilicity and potential for aggregation. Common purification techniques include:

  • Size-Exclusion Chromatography (SEC): Effective for separating based on molecular size, which is useful for removing unreacted small molecules.[10]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for purifying polar molecules, often with modified gradients (e.g., water/acetonitrile with TFA or formic acid).

  • Ion-Exchange Chromatography (IEX): Can be used if the product has a net charge that is different from the starting materials and byproducts.[]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to no product formation - Ineffective activation of the carboxylic acid.- Degradation of coupling reagents.- Presence of moisture in the reaction.- Switch to a more powerful coupling reagent (e.g., from EDC to HATU).- Use fresh, high-purity coupling reagents.- Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of multiple products (e.g., oligomers) - Incomplete protection of the primary amine groups.- Premature deprotection of the amine groups during the reaction.- Verify the complete protection of the amine groups by LC-MS and/or NMR before starting the coupling reaction.- Choose a more robust protecting group if the current one is not stable under the reaction conditions.
Difficulty in removing coupling agent byproducts - Use of DCC can lead to the formation of dicyclohexylurea (DCU), which can be difficult to remove.- Hydrolysis of uronium-based reagents.- If using DCC, perform a filtration step to remove the precipitated DCU.- For water-soluble byproducts from EDC or HATU, perform an aqueous workup.
Product is difficult to purify - The product has similar polarity to starting materials or byproducts.- The product is unstable on silica gel.- Optimize the RP-HPLC gradient for better separation.- Consider alternative purification methods like SEC or preparative TLC.- For amine-containing PEGs, adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can improve peak shape.
Inconsistent reaction yields - Variability in reagent quality.- Inconsistent reaction setup and conditions.- Use reagents from a reliable supplier and store them under appropriate conditions.- Develop a standardized, detailed protocol and adhere to it strictly for each reaction.

Experimental Protocols

Protocol 1: Orthogonal Protection of N-(acid-PEG3)-N-bis(PEG3-amine) with Boc Groups

This protocol describes a general procedure for the protection of the two primary amine groups using Di-tert-butyl dicarbonate (Boc)₂O.

  • Dissolution: Dissolve N-(acid-PEG3)-N-bis(PEG3-amine) in a suitable solvent such as a mixture of dioxane and water.

  • Reagent Addition: Add a base, such as sodium bicarbonate or triethylamine, to the solution. Then, add (Boc)₂O (typically 2.2-2.5 equivalents) dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the di-Boc protected product.

  • Workup and Purification: Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate. Purify the crude product by column chromatography on silica gel to obtain the pure di-Boc-protected linker.

Protocol 2: Selective Amide Coupling of Di-Boc-Protected Linker

This protocol outlines the coupling of the di-Boc-protected linker with a primary amine using HATU.

  • Reagent Preparation: In an inert atmosphere, dissolve the di-Boc-protected N-(acid-PEG3)-N-bis(PEG3-amine) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the solution. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add the desired primary amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

  • Workup and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product using RP-HPLC to obtain the pure tri-functional conjugate.

Protocol 3: Deprotection of Boc Groups

This protocol describes the removal of the Boc protecting groups to liberate the primary amines for subsequent conjugation.

  • Dissolution: Dissolve the purified, Boc-protected conjugate in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Deprotection: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Reaction: Stir the reaction at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by LC-MS.

  • Workup: Remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly in the next step or can be neutralized and purified as needed.

Visualizing the Workflow and Potential Side Reactions

Experimental Workflow

G cluster_protection Step 1: Amine Protection cluster_coupling Step 2: Amide Coupling cluster_deprotection Step 3: Deprotection start N-(acid-PEG3)-N- bis(PEG3-amine) protect Add (Boc)₂O, Base start->protect protected_linker Di-Boc-Protected Linker protect->protected_linker activate Add HATU, DIPEA protected_linker->activate add_amine Add Primary Amine (R-NH₂) activate->add_amine coupled_product Protected Conjugate add_amine->coupled_product deprotect Add TFA or HCl coupled_product->deprotect final_product Final Trifunctional Conjugate deprotect->final_product

Caption: Workflow for selective acylation of N-(acid-PEG3)-N-bis(PEG3-amine).

Potential Side Reactions

G cluster_main Desired Reaction cluster_side Side Reactions (Without Amine Protection) start Unprotected Linker activated Activated Acid start->activated Coupling Agent dimer Dimerization start->dimer Self-Reaction activated->start Intermolecular Reaction amine R-NH₂ activated->amine product Desired Product amine->product oligomer Oligomerization dimer->oligomer Further Reaction

Sources

Technical Support Center: Navigating Amine-Reactive Linker Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for amine-reactive linkers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your bioconjugation experiments effectively. This guide is structured to address the most common challenges and questions that arise when working with amine-reactive chemistries, such as those involving N-hydroxysuccinimide (NHS) esters.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is broken down into potential causes and actionable solutions, grounded in the chemical principles at play.

Issue 1: Low or No Conjugation Efficiency

You've performed your labeling reaction, but analysis (e.g., by SDS-PAGE, spectrophotometry, or mass spectrometry) shows a low yield of the desired conjugate.

Potential Causes & Recommended Solutions

  • Competing Hydrolysis of the Linker:

    • The Science: N-hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis, a reaction where water attacks the ester, converting it to an unreactive carboxylic acid. This is the most common reason for low efficiency[1][2][3]. The rate of hydrolysis is highly dependent on pH, increasing dramatically as the pH rises[2][3].

    • Solution: Always prepare stock solutions of your NHS ester linker in an anhydrous (water-free) organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use[1][4]. Never store NHS esters in aqueous buffers. Ensure your DMF is high-quality and free of dimethylamine, a degradation product that can react with the ester[4].

  • Incorrect Buffer Composition:

    • The Science: Buffers containing primary amines, such as Tris (Tris-HCl) or glycine, are nucleophilic and will compete with your target protein for reaction with the NHS ester, significantly reducing your yield[1][4][5].

    • Solution: Perform a buffer exchange on your protein sample into an amine-free buffer like Phosphate-Buffered Saline (PBS), Bicarbonate, or Borate buffer before starting the conjugation[6][7].

  • Suboptimal Reaction pH:

    • The Science: The reaction requires the target amine to be in its deprotonated, nucleophilic state (-NH₂). At acidic pH, amines are protonated (-NH₃⁺) and unreactive[6][8]. Conversely, while a high pH increases amine reactivity, it also drastically accelerates the hydrolysis of the NHS ester[1][9].

    • Solution: The optimal pH is a compromise, typically between pH 7.2 and 8.5 [1][10]. Start your experiments at pH 7.4 and, if efficiency is low, consider increasing it incrementally to pH 8.0 or 8.3.

  • Low Protein Concentration:

    • The Science: The reaction between the amine and the ester is a bimolecular reaction. At low protein concentrations (<2 mg/mL), the competing hydrolysis reaction (a unimolecular reaction with water) can dominate, leading to poor labeling efficiency[7][11].

    • Solution: For optimal results, concentrate your protein solution to at least 2 mg/mL, with 5-10 mg/mL being ideal[11][12].

Troubleshooting Workflow: Low Conjugation Efficiency

G start Low Conjugation Yield check_buffer Is the buffer amine-free (e.g., PBS, Bicarbonate)? start->check_buffer check_pH Is the pH between 7.2 and 8.5? check_buffer->check_pH Yes action_buffer Action: Buffer exchange into an amine-free buffer. check_buffer->action_buffer No check_reagent Was the NHS ester dissolved in anhydrous solvent immediately before use? check_pH->check_reagent Yes action_pH Action: Adjust pH to 7.4 - 8.3. check_pH->action_pH No check_conc Is the protein concentration > 2 mg/mL? check_reagent->check_conc Yes action_reagent Action: Repeat with freshly prepared NHS ester solution. check_reagent->action_reagent No success Problem Solved check_conc->success Yes action_conc Action: Concentrate protein to > 2 mg/mL. check_conc->action_conc No action_buffer->check_pH action_pH->check_reagent action_reagent->check_conc action_conc->success

Caption: A logical workflow for diagnosing the cause of low conjugation yield.

Issue 2: Protein Precipitation or Aggregation After Labeling

Your protein precipitates out of solution either during the reaction or during purification.

Potential Causes & Recommended Solutions

  • Over-modification of the Protein:

    • The Science: Primary amines on lysine residues are typically positively charged at physiological pH. Capping these amines with a linker neutralizes this charge. If the linker itself is hydrophobic, this can drastically alter the protein's isoelectric point and overall solubility, leading to aggregation[7].

    • Solution: Reduce the molar excess of the labeling reagent used in the reaction. Perform a titration experiment with varying molar ratios of linker-to-protein (e.g., 5:1, 10:1, 20:1) to find the highest degree of labeling that maintains protein solubility[7].

  • Presence of Organic Solvent:

    • The Science: While a small amount of DMSO or DMF is necessary to dissolve the linker, adding too much (typically >10% of the total reaction volume) can denature sensitive proteins.

    • Solution: Prepare a more concentrated stock of the NHS ester in the organic solvent so that the final concentration of the solvent in the reaction mixture is kept below 10% (v/v)[1].

Issue 3: Non-specific Labeling or Unexpected Modifications

Mass spectrometry analysis reveals that your linker has attached to residues other than lysine or the N-terminus.

Potential Causes & Recommended Solutions

  • O-acylation of Hydroxyl-containing Residues:

    • The Science: Besides primary amines, the hydroxyl groups of serine, threonine, and tyrosine can act as nucleophiles and react with NHS esters, especially when a large excess of the linker is used[13][14][15]. This forms an O-acyl ester bond, which is less stable than the desired amide bond[15].

    • Solution:

      • Optimize pH: Maintain the reaction pH between 8.0 and 8.5. This favors the more nucleophilic deprotonated amines over the less reactive hydroxyl groups[15].

      • Reduce Linker Excess: Use the lowest molar excess of the NHS ester that provides an acceptable level of labeling.

      • Hydroxylamine Treatment: If O-acylation is suspected, you can treat your sample with hydroxylamine. This will selectively cleave the less stable ester bonds while leaving the stable amide bonds intact[14][15].

  • Reaction with Thiols:

    • The Science: The sulfhydryl group of cysteine can also react with NHS esters to form a thioester. However, these linkages are generally unstable in the presence of amines and can be hydrolyzed[16][17].

    • Solution: This is less common, but if your protein has a particularly reactive cysteine, consider a brief treatment with a mild reducing agent post-purification if the thioester bond is undesirable. Often, the thioester is simply displaced by a quenching agent like Tris.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction with NHS esters and how can I minimize it?

The most significant side reaction is the hydrolysis of the NHS ester by water[1][3]. This inactivates your linker before it can react with the protein. To minimize it, always dissolve your NHS ester in an anhydrous solvent like DMSO immediately before adding it to your protein solution and work efficiently.

Desired Reaction vs. Competing Side Reaction

G cluster_0 Desired Pathway: Aminolysis cluster_1 Side Reaction: Hydrolysis Protein_NH2 Protein-NH₂ (Nucleophilic Amine) Conjugate Stable Amide Bond (Protein-NH-Linker) Protein_NH2->Conjugate + Linker-NHS Linker_NHS Linker-NHS (Electrophilic Ester) Linker_NHS->Conjugate Linker_NHS2 Linker-NHS (Electrophilic Ester) Inactive_Linker Inactive Carboxylic Acid (Linker-COOH) Linker_NHS2->Inactive_Linker + H₂O Water H₂O (Competing Nucleophile) Water->Inactive_Linker

Caption: The desired aminolysis reaction competes with the hydrolysis side reaction.

Q2: How do I choose the right buffer for my NHS ester reaction? What buffers must I avoid?

The cardinal rule is to use an amine-free buffer . The choice of buffer can influence the reaction efficiency.

Buffer TypeRecommended UseNotes
Compatible Buffers
Phosphate (PBS)pH 7.2 - 7.5Physiologically relevant and provides good buffering capacity in the neutral range[6].
Bicarbonate/CarbonatepH 8.0 - 9.0Excellent buffering capacity in the optimal range for NHS ester reactions[6][18].
BoratepH 8.0 - 9.0Useful for maintaining a stable pH at the higher end of the optimal range[6].
HEPESpH 7.2 - 8.0A good non-interfering buffer option for many biological systems.
Incompatible Buffers
Tris (e.g., TBS)Reaction StepAVOID. Contains a primary amine that will compete with the target protein[1][4].
GlycineReaction StepAVOID. Contains a primary amine that will compete with the target protein[5].
Quenching Step RECOMMENDED. Excellent for quenching (stopping) the reaction after the desired incubation time[1][5].
Q3: What is the optimal pH for NHS ester reactions, and why is it a compromise?

The optimal pH is a trade-off between amine reactivity and linker stability. A range of pH 7.2 to 8.5 is generally recommended[1].

  • Below pH 7.2: Most lysine side chains (pKa ~10.5) and N-termini (pKa ~8.0) are protonated (-NH₃⁺), making them poor nucleophiles and slowing the reaction significantly[7][8].

  • Above pH 8.5: While amines are highly reactive, the NHS ester itself becomes very unstable and is rapidly hydrolyzed by water. This competition can lead to lower overall yields despite the faster amine reaction rate[1][9].

pHTemperatureApproximate Half-life of NHS EsterReference
7.00°C4 - 5 hours[1][2]
8.64°C10 minutes[1][2][9]
Q4: My NHS ester reagent is not soluble in my aqueous buffer. What should I do?

This is normal. Most non-sulfonated NHS ester reagents are hydrophobic and have poor water solubility[1]. The standard procedure is to first dissolve the reagent in a small volume of a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution[1][4]. This stock solution is then added to the aqueous protein solution, ensuring the final organic solvent concentration remains low (e.g., <10% v/v) to avoid denaturing the protein[1].

Q5: How and why should I quench the reaction?

Quenching is a critical step to stop the reaction and ensure that any unreacted linker does not modify other molecules in downstream applications[5]. You quench the reaction by adding a small molecule containing a primary amine. This amine will rapidly react with any remaining active NHS esters.

  • How: Add an amine-containing buffer like Tris or glycine to a final concentration of 20-100 mM[5].

  • When: Add the quenching buffer after your desired reaction time (e.g., 1-2 hours) and incubate for an additional 15-30 minutes to ensure all excess linker is deactivated[5].

Q6: What about other amine-reactive linkers like isothiocyanates (ITCs)? What are their common side reactions?

Isothiocyanates (-N=C=S) are another class of amine-reactive linkers that form a stable thiourea bond[10].

  • Optimal pH: They are most reactive with amines at a higher pH, typically 9.0 - 10.0 [10][19].

  • Side Reactions:

    • Reaction with Thiols: At a more neutral pH (7.4 - 9.1), ITCs can react with cysteine residues[20][21]. This can be exploited for thiol-specific labeling if desired.

    • Hydrolysis: Like NHS esters, ITCs are susceptible to degradation and hydrolysis in aqueous solutions, and this degradation can be accelerated by buffer components[19][22][23].

Part 3: Key Experimental Protocols

Protocol 1: General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling an antibody (or other protein) with an NHS ester-functionalized molecule (e.g., a fluorescent dye).

A. Materials

  • Protein (e.g., IgG antibody) in an amine-free buffer (e.g., 1X PBS, pH 7.4).

  • NHS ester labeling reagent.

  • Anhydrous DMSO or DMF.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification equipment: Desalting column (e.g., Sephadex G-25) or dialysis cassette.

B. Procedure

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer. If not, perform a buffer exchange.

    • Adjust the protein concentration to 2-10 mg/mL[12].

  • Prepare the NHS Ester Solution:

    • Immediately before use, allow the vial of NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution[3].

  • Perform the Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring[3]. Note: The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light if using a fluorescent label[18].

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl)[5].

    • Incubate for an additional 15-30 minutes at room temperature to deactivate any unreacted NHS esters[5].

  • Purify the Conjugate:

    • Remove the excess, unreacted label and quenching reagent by running the reaction mixture over a desalting column or by dialysis against a suitable buffer (e.g., 1X PBS)[7][18].

Protocol 2: Assessing Conjugation Efficiency (Degree of Labeling - DOL)

For fluorescent dyes, the DOL (the average number of dye molecules per protein) can be determined spectrophotometrically.

A. Procedure

  • Measure the absorbance of the purified conjugate solution at two wavelengths:

    • 280 nm (A₂₈₀): For protein concentration.

    • The dye's absorbance maximum (Aₘₐₓ): For dye concentration.

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

    • Correction Factor (CF) = A₂₈₀ of the free dye / Aₘₐₓ of the free dye (This value is often provided by the dye manufacturer).

    • Corrected A₂₈₀ = A₂₈₀ of conjugate - (Aₘₐₓ of conjugate × CF)

    • Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)

      • ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for human IgG).

  • Calculate the dye concentration.

    • Dye Concentration (M) = Aₘₐₓ of conjugate / (ε_dye × path length)

      • ε_dye is the molar extinction coefficient of the dye.

  • Calculate the DOL.

    • DOL = Dye Concentration (M) / Protein Concentration (M)

References

  • Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience. [Link]

  • Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate. [Link]

  • Stability of Allyl Isothiocyanate in an Aqueous Solution. Natural Science of Hainan University. [Link]

  • Application Note – Protein Labeling with NHS Esters. Glen Report. [Link]

  • Side reactions of N-hydroxysuccinimide esters with nucleophiles. Chemistry Stack Exchange. [Link]

  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PMC. [Link]

  • Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]

  • Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. [Link]

  • Quenching NHS-ester reactive CyDyes. Stanford MicroArray Forum. [Link]

  • Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. PubMed. [Link]

  • Enhancement of aqueous stability of allyl isothiocyanate using nanoemulsions prepared by an emulsion inversion point method. ResearchGate. [Link]

  • Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report. [Link]

  • Selective and predicable amine conjugation sites by kinetic characterization under excess reagents. PMC - NIH. [Link]

  • What is the best NHS quenching agent?. ResearchGate. [Link]

  • Preparation of activated NHS-esters and their reaction with nucleophilic amino acid residues present in proteins. ResearchGate. [Link]

  • NHS ester protocol for labeling proteins. Abberior Instruments. [Link]

  • Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PMC - NIH. [Link]

  • Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. [Link]

  • Cysteine specific bioconjugation with benzyl isothiocyanates. PMC. [Link]

  • Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. [Link]

Sources

reducing steric hindrance in multi-arm PEG conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Steric Hindrance in Multi-Arm PEG Conjugation Ticket ID: PEG-OPT-882 Status: Open Assigned Specialist: Senior Application Scientist, Bioconjugation Division

Introduction: The "Umbrella" Paradox

Welcome to the technical support center. If you are working with multi-arm PEGs (4-arm, 8-arm, or higher), you are likely encountering the "Umbrella Effect."

While multi-arm PEGs are excellent for increasing drug loading (high Drug-to-Antibody Ratio or high molar loading), their dense core architecture creates a unique steric environment. As you conjugate payloads to the first few arms, the hydrodynamic volume of the polymer expands rapidly, creating an "exclusion zone" that shields the remaining reactive groups.

This guide provides the diagnostic frameworks and protocols to penetrate this shield and maximize conjugation efficiency (


).

Module 1: Diagnostic Framework

Before optimizing, we must determine if your low yield is due to Steric Hindrance or Hydrolytic Competition .

The Steric Shielding Diagram

The following diagram illustrates how the "Cone of Exclusion" grows as substitution (


) increases.

StericShielding Core Multi-Arm Core (Pentaerythritol/Hexaglycerol) Arm1 Arm 1: Conjugated (High Shielding) Core->Arm1 Arm2 Arm 2: Conjugated (High Shielding) Core->Arm2 Arm3 Arm 3: Reactive (Partially Blocked) Core->Arm3 Arm4 Arm 4: Reactive (Accessible) Core->Arm4 Arm1->Arm3 Excluded Volume Interference Payload Incoming Payload (Drug/Protein) Payload->Arm3 Slow Kinetics (Steric Barrier) Payload->Arm4 Fast Kinetics

Figure 1: The "Umbrella Effect" in Multi-Arm PEG. As arms are substituted (Red), they create a steric cloud that reduces the accessibility of remaining arms (Yellow).

Module 2: Troubleshooting Scenarios

Scenario A: The "70% Plateau"

Symptom: You are using an 8-arm PEG, but the reaction plateaus at ~5-6 substitutions regardless of time. Root Cause: The dense PEG cloud has reached a critical hydrodynamic radius (


) where the remaining sites are buried.
Solution: The "Spacer-Insertion" Protocol. 

Direct conjugation to the PEG terminus often fails here. You must push the reactive site out of the cloud.

  • Switch Linker Geometry: Instead of reacting the drug directly to the PEG-NHS, introduce a small heterobifunctional spacer (e.g., Fmoc-GABA-NHS or a short alkyl chain) to the drug first.

  • Why this works: This extends the "reach" of the incoming payload, allowing it to penetrate the PEG corona without the bulky drug moiety crashing into the polymer arms immediately [1].

Scenario B: Aggregation During Conjugation

Symptom: Solution turns cloudy upon adding the payload to the multi-arm PEG. Root Cause: "Bridging" or Charge Masking.

  • Bridging: If your payload has multiple reactive sites (e.g., multiple Lysines on a protein), a single multi-arm PEG can crosslink two proteins, forming a hydrogel network.

  • Charge Masking: High density PEGylation can mask surface charges required for solubility.

Corrective Action:

  • Stepwise Addition: Do not add PEG to Protein. Add Protein to PEG .

  • Ratio Adjustment: Maintain a high molar excess of PEG-to-Protein (e.g., 20:1) during the reaction to ensure each protein reacts with a different PEG molecule, preventing crosslinking.

Scenario C: Low Bioactivity Despite High Loading

Symptom: You achieved 8/8 substitution, but the drug is inactive. Root Cause: Steric Entrapment. The PEG arms have collapsed around the drug, blocking its active site. Solution:

  • Solvent Engineering: Use a co-solvent (see Module 3) to keep PEG chains extended.

  • Cleavable Linkers: Use a disulfide or enzyme-cleavable linker. The PEG serves as the carrier, but the drug is released before action, negating steric hindrance at the target site [2].

Module 3: Advanced Optimization Protocols

Protocol 1: Solvent Dielectric Tuning

PEG conformation is highly solvent-dependent. In water, PEG is hydrated and occupies a large volume. In certain organic solvents, it collapses or extends differently.

Objective: Induce a "brush-like" extension of PEG arms to expose reactive termini.

Solvent SystemDielectric Constant (

)
PEG ConformationRecommended For
PBS (pH 7.4) ~80Random Coil (Hydrated)Standard Proteins
DMSO 46.7Extended / SolvatedSmall Molecule Drugs
Ethanol/Water (50:50) ~50Collapsed (Partial)Hydrophobic Peptides
Acetonitrile 37.5ExtendedLinker Functionalization

Step-by-Step:

  • Dissolve Multi-arm PEG in DMSO or Acetonitrile (if payload tolerates). This reduces the "excluded volume" compared to water, making the core more accessible.

  • Add payload.

  • Slowly dilute with buffer (if required) after the initial coupling phase is established.

Protocol 2: High-Efficiency Coupling Chemistries

Traditional NHS-ester chemistry is slow and susceptible to hydrolysis, which competes with the slow kinetics of sterically hindered sites. Switch to "Click" chemistries which have smaller transition states and faster kinetics.

ChemistrySteric SensitivityReaction Rate (

)
Recommendation
NHS-Amine HighSlow (

)
Avoid for >4 arms if possible.
Maleimide-Thiol ModerateFast (

)
Good for site-specific loading.
Cu-Free Click (DBCO) LowVery Fast (

)
Best for 8-arm+ PEGs.
CuAAC (Click) Very LowUltra Fast (

)
Excellent, but Copper toxicity risk.

Module 4: Decision Matrix & Visualization

Use this flow to determine your optimization strategy.

TroubleshootingFlow Start Start: Low Conjugation Yield CheckHydrolysis Check Hydrolysis: Is NHS half-life < 10 min? Start->CheckHydrolysis HydrolysisYes Issue: Hydrolysis Solution: Lower pH or Increase Concentration CheckHydrolysis->HydrolysisYes Yes HydrolysisNo Issue: Steric Hindrance CheckHydrolysis->HydrolysisNo No StericCheck Check Payload Size HydrolysisNo->StericCheck SmallPayload Small Molecule (<1kDa) StericCheck->SmallPayload LargePayload Protein/Antibody (>10kDa) StericCheck->LargePayload OptSmall Optimization: 1. Switch solvent to DMSO 2. Use Click Chemistry SmallPayload->OptSmall OptLarge Optimization: 1. Add Spacer Arm 2. Reverse Addition (Protein to PEG) LargePayload->OptLarge

Figure 2: Troubleshooting decision tree for multi-arm PEG conjugation failures.

FAQ: Frequently Asked Questions

Q: Does increasing the temperature help reduce steric hindrance? A: Generally, no . While heat increases kinetic energy, it also increases the "breathing" and rotation of the PEG arms, effectively increasing the excluded volume (the umbrella opens wider). Furthermore, it accelerates the hydrolysis of reactive groups like NHS esters. It is better to react at 4°C with longer incubation times or higher concentrations [3].

Q: I am using a 40kDa 8-arm PEG. Would switching to a 20kDa 8-arm PEG help? A: Counter-intuitively, yes , but with a trade-off. Shorter arms have a smaller hydrodynamic radius, meaning less shielding of the core. However, shorter arms also mean the payload molecules are forced closer together, which can lead to payload-payload steric clashes if the drug is bulky.

  • Rule of Thumb: If the payload is small (peptide/drug), shorter arms increase yield. If the payload is large (protein), longer arms are needed to prevent crowding.[1]

Q: What is the optimal stoichiometry for an 8-arm PEG? A: Do not assume 8 equivalents will work. Due to the steric barrier, the "effective" concentration of the last 2-3 arms is near zero.

  • Standard Practice: Use 20-50 equivalents of small molecule payload per arm (160-400x total excess) to drive the reaction to completion.

  • Purification: You must have a robust TFF (Tangential Flow Filtration) or SEC (Size Exclusion Chromatography) method to remove this large excess later [4].

References

  • Pasut, G., & Veronese, F. M. (2012). State of the art in PEGylation: The great versatility achieved after forty years of research.[2] Journal of Controlled Release, 161(2), 461-472.

  • Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459-476.

  • Jevsevar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of therapeutic proteins.[3][4][5][6] Biotechnology Journal, 5(1), 113-128.

  • Fee, C. J., & Van Alstine, J. M. (2006). PEG-proteins: Reaction engineering and separation issues. Chemical Engineering Science, 61(3), 924-939.

Sources

Technical Support Center: Monitoring PEGylation Reaction Progress

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring PEGylation reaction progress. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and troubleshooting support for the analytical challenges associated with PEGylation. The covalent attachment of polyethylene glycol (PEG) to a protein is a powerful strategy to improve the therapeutic properties of biopharmaceuticals, but the inherent heterogeneity of the reaction presents significant analytical hurdles.[1][2] This resource will help you navigate these challenges to ensure the quality, safety, and efficacy of your PEGylated products.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring the progress of a PEGylation reaction?

A1: A multi-faceted approach employing orthogonal techniques is often necessary for a complete picture of your PEGylation reaction.[2] The most common methods separate reaction components based on size, charge, or hydrophobicity. These include:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A straightforward method to visualize the increase in molecular weight of the protein after PEG attachment.

  • Size Exclusion Chromatography (SEC): A powerful technique that separates molecules based on their hydrodynamic volume, which is ideal for separating the larger PEGylated conjugate from the unreacted protein and smaller free PEG.[3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on hydrophobicity. Since PEGylation alters a protein's surface hydrophobicity, RP-HPLC can often resolve different PEGylated species and even positional isomers.[4]

  • Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC that also separates based on hydrophobicity, often using a reversed salt gradient.[5][6]

  • Mass Spectrometry (MS): An indispensable tool for detailed structural characterization, providing accurate molecular weight information and helping to determine the degree and site of PEGylation.[1][7]

Q2: How do I select the most appropriate analytical method for my specific PEGylated molecule?

A2: The choice of method depends on the specific characteristics of your protein and PEG reagent, and the information you need. For routine in-process monitoring of reaction completion, SDS-PAGE or SEC are often sufficient. For detailed characterization, such as identifying positional isomers or confirming the precise mass and degree of PEGylation, high-resolution methods like RP-HPLC and Mass Spectrometry are necessary. The diagram below provides a general decision-making framework.

analytical_method_selection Figure 1. Decision tree for selecting an analytical method. start What is the analytical goal? goal1 Routine reaction monitoring (qualitative)? start->goal1 goal2 Quantitative analysis of reaction products? start->goal2 goal3 Detailed structural characterization? start->goal3 method1 SDS-PAGE goal1->method1 Quick, visual check method2 SEC-HPLC goal1->method2 Purity & aggregation goal2->method2 Separate by size method3 RP-HPLC / HIC goal2->method3 Separate by hydrophobicity method4 Mass Spectrometry (LC-MS) goal3->method4 Precise mass & site method5 SEC-MALS goal3->method5 Absolute MW & size

Q3: What are the critical quality attributes (CQAs) I should be monitoring during a PEGylation reaction?

A3: The key CQAs for a PEGylation reaction are those that can impact the safety and efficacy of the final biotherapeutic product. These include:

  • Degree of PEGylation: The number of PEG molecules attached per protein molecule.

  • Polydispersity: The distribution of different PEGylated species (e.g., mono-, di-, tri-PEGylated).

  • Positional Isomers: The different sites on the protein where PEG has been attached.

  • Unreacted Protein and Free PEG: The amount of starting materials remaining in the reaction mixture.

  • Aggregation: The presence of high-molecular-weight species, which can be induced by the PEGylation process.[8]

Troubleshooting Guides by Technique

This section provides solutions to specific issues you may encounter during your experiments.

Size Exclusion Chromatography (SEC)

Q: Why do I see a broad peak or a smear for my PEGylated protein in SEC?

A: This is a frequent observation and can stem from the inherent heterogeneity of the PEGylation reaction.[9]

  • Causality: The PEG reagent itself often has a distribution of molecular weights (polydispersity), which leads to a heterogeneous mixture of PEGylated products.[10] Furthermore, if your protein has multiple potential PEGylation sites, the reaction can produce a mix of species with varying numbers of PEG chains attached.[9]

  • Troubleshooting Steps:

    • Characterize the PEG Reagent: Analyze the molecular weight distribution of your starting PEG reagent using MALDI-MS to understand its polydispersity.[1]

    • Optimize Reaction Conditions: Adjust the molar ratio of PEG to protein, reaction time, and pH to favor a more homogenous product.[11] A lower molar ratio may reduce the formation of multi-PEGylated species.[9]

    • Purify the Product: Use orthogonal techniques like ion-exchange chromatography (IEX) to separate different PEGylated species before SEC analysis.[9]

Q: My PEGylated protein peak is showing significant tailing. What is the cause?

A: Peak tailing in SEC for PEGylated proteins often points to secondary interactions between the analyte and the stationary phase.[12]

  • Causality: The PEG moiety can interact with silica-based stationary phases, leading to delayed elution and poor peak shape.[12]

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Adding organic modifiers (e.g., up to 10% ethanol) or increasing the salt concentration (e.g., 100 mM NaCl) in the mobile phase can help disrupt these non-specific interactions.[12]

    • Select an Appropriate Column: Consider using columns specifically designed for biomolecule separations that have a surface chemistry that minimizes secondary interactions.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Q: I am having trouble resolving the different PEGylated species. How can I improve the separation?

A: RP-HPLC separates based on hydrophobicity, and optimizing the mobile phase and gradient is key.[13]

  • Causality: The attachment of the hydrophilic PEG chain generally decreases the protein's retention time.[4] However, the polydispersity of the PEG can lead to peak broadening.[14] The separation of these species depends on subtle differences in their overall hydrophobicity.

  • Troubleshooting Steps:

    • Optimize the Gradient: Use a shallower gradient (e.g., 1-2% change in organic phase per minute) to improve the resolution between closely eluting species.[13]

    • Adjust the Temperature: Increasing the column temperature (e.g., to 45°C) can improve peak shape and resolution for some PEGylated proteins.[13]

    • Choose the Right Stationary Phase: A C4 column is often a good starting point for PEGylated proteins, as it is less hydrophobic than a C18 and can provide better peak shapes.[13][15]

Hydrophobic Interaction Chromatography (HIC)

Q: How can I develop a HIC method to separate my PEGylated protein from the native form?

A: HIC method development involves selecting the right column and optimizing the salt gradient.[5]

  • Causality: HIC separates proteins based on their surface hydrophobicity under non-denaturing conditions.[6] The PEGylation process alters the protein's hydrophobicity, which allows for separation. The native protein is typically more hydrophobic and binds more strongly to the column at high salt concentrations.

  • Troubleshooting Steps:

    • Select the Right Resin: Start with a resin of intermediate hydrophobicity, such as Butyl Sepharose. More hydrophobic resins (e.g., Phenyl Sepharose) can also be tested.[5]

    • Optimize the Salt Concentration: Ammonium sulfate is a commonly used salt. A starting concentration of 1-2 M is typical for binding.[6] A shallow, decreasing salt gradient is then used for elution.

    • Control the Gradient Length: A longer gradient (e.g., 35 column volumes) can improve the resolution between the native and PEGylated species.[5]

Mass Spectrometry (MS)

Q: The mass spectrum of my PEGylated protein is very complex and difficult to interpret. What can I do?

A: The complexity arises from the polydispersity of PEG and the multiple charge states of the protein.[1][10]

  • Causality: Each PEGylated species will have a distribution of masses due to the PEG heterogeneity, and each of these will produce a series of peaks corresponding to different charge states in ESI-MS. This overlap creates a very congested spectrum.

  • Troubleshooting Steps:

    • Use a Charge-Stripping Agent: Post-column addition of a charge-reducing reagent like triethylamine (TEA) can simplify the mass spectrum by reducing the number of charge states, making deconvolution easier.[10][16]

    • Optimize Deconvolution Software: Ensure you are using deconvolution software capable of handling the complexity of PEGylated protein spectra.[17]

    • Consider MALDI-TOF: For determining the average molecular weight and degree of PEGylation, MALDI-TOF MS can be a simpler alternative as it typically produces singly charged ions, resulting in a less complex spectrum.[7]

Experimental Protocols

General Workflow for Monitoring PEGylation Reaction

The following diagram outlines a typical workflow for monitoring a PEGylation reaction, from sample quenching to data analysis.

pegylation_workflow Figure 2. General experimental workflow for monitoring PEGylation. cluster_0 Reaction Phase cluster_1 Analytical Phase cluster_2 Characterization (Optional) start Start PEGylation Reaction (Protein + PEG Reagent) timepoint Take Timepoint Sample start->timepoint quench Quench Reaction timepoint->quench analysis Analyze by Primary Method (e.g., SEC or RP-HPLC) quench->analysis data_analysis Data Analysis: - % Conversion - Purity - Aggregation analysis->data_analysis ms_analysis LC-MS Analysis for Mass Confirmation analysis->ms_analysis

Protocol: SEC-HPLC for Purity and Aggregation Analysis

This protocol provides a general method for separating PEGylated proteins from unreacted protein and aggregates.

  • System Preparation:

    • HPLC System: An HPLC system with a UV detector.

    • Column: Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm, or equivalent.[12]

    • Mobile Phase: 100 mM Sodium Phosphate, 100 mM NaCl, pH 6.8. Filter and degas the mobile phase.

    • Flow Rate: 0.5 mL/min.[4]

    • Column Temperature: 25 °C.[4]

    • Detection: UV absorbance at 280 nm.[4]

  • Sample Preparation:

    • Dilute the reaction mixture sample in the mobile phase to a final protein concentration of approximately 1 mg/mL.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.[4]

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10-20 µL of the prepared sample.[4]

    • Run the analysis for a sufficient time to allow for the elution of all species (typically 20-30 minutes).

  • Data Analysis:

    • Identify the peaks corresponding to aggregates (earliest elution), PEGylated conjugate, native protein, and free PEG (latest elution).

    • Integrate the peak areas to determine the relative percentage of each species and assess the reaction progress and purity.

Data Summary Table

Analytical TechniquePrinciple of SeparationKey Information ProvidedCommon Issues
SDS-PAGE Molecular WeightQualitative assessment of MW increaseSmeared/broad bands[18]
SEC-HPLC Hydrodynamic VolumePurity, aggregation, % conversion[2]Peak broadening, tailing[9][12]
RP-HPLC HydrophobicityPurity, positional isomers[4]Poor resolution, low recovery[13]
HIC HydrophobicitySeparation of isoforms, purity[5]Peak tailing, method development[19]
Mass Spectrometry Mass-to-Charge RatioAccurate Mass, degree of PEGylation[1]Complex spectra, difficult deconvolution[10]

References

  • Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. Retrieved February 11, 2026, from [Link]

  • Gudihal, R., CV, S. B., Tang, N., Palaniswamy, S., S, U., & Basingi, S. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent. Retrieved February 11, 2026, from [Link]

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(128). Retrieved February 11, 2026, from [Link]

  • López-Vigo, M., et al. (2018). PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports. Journal of Chromatography B, 1087-1088, 77-83. Retrieved February 11, 2026, from [Link]

  • Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. (n.d.). SCIEX. Retrieved February 11, 2026, from [Link]

  • Investigations into Improving the Separation of PEGylated Proteins. (n.d.). Phenomenex. Retrieved February 11, 2026, from [Link]

  • Turecek, P. L., Bossard, M. J., Schoetens, F., & Ivens, I. A. (2016). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Pharmacology, 7, 170. Retrieved February 11, 2026, from [Link]

  • PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Fagain, C. O., et al. (2012). Hydrophobic interaction chromatography for purification of monoPEGylated RNase A. Journal of Chromatography B, 904, 1-7. Retrieved February 11, 2026, from [Link]

  • Lefers, M. A., Bernat, B. A., & Sanchez, J. C. (2011). Analysis of PEGylated Protein by Tetra Detection Size Exclusion Chromatography. American Pharmaceutical Review. Retrieved February 11, 2026, from [Link]

  • Palaniswamy, M. S. (2016). Analysis of PEGylated Proteins with Agilent AdvanceBio SEC Columns. Agilent. Retrieved February 11, 2026, from [Link]

  • Crafts, C., Bailey, B., Plante, M., & Acworth, I. (2018). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. ResearchGate. Retrieved February 11, 2026, from [Link]

  • Striegel, A. M. (2022). Tips & Tricks: Trouble Analyzing PEGs?. LCGC International. Retrieved February 11, 2026, from [Link]

  • PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. (n.d.). Waters. Retrieved February 11, 2026, from [Link]

  • Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. (n.d.). Docplayer. Retrieved February 11, 2026, from [Link]

  • AN1612: Protein PEGylation Processes Characterized by SEC-MALS. (n.d.). Wyatt Technology. Retrieved February 11, 2026, from [Link]

  • PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. (n.d.). Waters. Retrieved February 11, 2026, from [Link]

  • AN1612: Protein PEGylation processes characterized by SEC-MALS. (n.d.). AWS. Retrieved February 11, 2026, from [Link]

  • PEGylated Proteins by Reversed Phase HPLC (TN-1046). (n.d.). Phenomenex. Retrieved February 11, 2026, from [Link]

  • Kim, J., et al. (2016). Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. Journal of Pharmaceutical Sciences, 105(11), 3249-3256. Retrieved February 11, 2026, from [Link]

  • Hydrophobic Interaction Chromatography for Biopharmaceutical Analysis. (2017). LCGC North America. Retrieved February 11, 2026, from [Link]

  • Wang, W., et al. (2007). Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 729-734. Retrieved February 11, 2026, from [Link]

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). Cureus. Retrieved February 11, 2026, from [Link]

  • Hydrophobic interaction chromatography ( HIC) | Application of HIC. (2020, July 3). YouTube. Retrieved February 11, 2026, from [Link]

  • 6 Best Tips for Troubleshooting Poor Band Separation on SDS-PAGE Gels. (2022). Azure Biosystems. Retrieved February 11, 2026, from [Link]

  • Using MALS-UV-RI Detection for Accurate Characterization of PEGylated Proteins. (2011). American Laboratory. Retrieved February 11, 2026, from [Link]

  • Analyzing Proteins Using SEC, MALS, and UHPLC. (2015). BioPharm International. Retrieved February 11, 2026, from [Link]

  • Anti-PEG antibodies in the clinic: current issues and beyond PEGylation. (2016). Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 8(5), 629-640. Retrieved February 11, 2026, from [Link]

  • SDS-PAGE Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved February 11, 2026, from [Link]

  • SDS-PAGE Troubleshooting: Why Are My Protein Bands Fuzzy?. (n.d.). Patsnap Synapse. Retrieved February 11, 2026, from [Link]

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Characterization of N-(acid-PEG3)-N-bis(PEG3-amine) Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mass spectrometry (MS) analysis of conjugates formed using N-(acid-PEG3)-N-bis(PEG3-amine) . This reagent represents a class of discrete (monodisperse) branched PEG linkers designed to double payload capacity (e.g., drug-to-antibody ratio, DAR) while maintaining the analytical resolution typically lost with traditional polydisperse polymers.[1]

Target Audience: Analytical Chemists, ADC Formulation Scientists, and Proteomics Researchers.

Part 1: The Analytical Challenge & Solution

The Problem: Polydispersity in Conjugation

Traditional PEGylation introduces a Gaussian distribution of molecular weights (polydispersity), creating complex mass spectral envelopes that mask payload loading and impurities. When analyzing Antibody-Drug Conjugates (ADCs) or protein multimers, this heterogeneity makes accurate DAR determination nearly impossible via standard ESI-MS.

The Solution: Discrete Branched Architecture

N-(acid-PEG3)-N-bis(PEG3-amine) (MW: 571.71 Da) solves this by offering:

  • Defined Topology: A tertiary amine core branching into one carboxylic acid arm (anchor) and two primary amine arms (payload sites).

  • Monodispersity: A single, exact molecular weight, yielding a single mass shift peak rather than a broad hump.

  • Signal Amplification: Attaches two payloads per conjugation site, doubling sensitivity or therapeutic index without complicating the mass spectrum.

Part 2: Comparative Analysis

The following table compares the N-(acid-PEG3)-N-bis(PEG3-amine) linker against industry-standard alternatives.

Table 1: Performance Matrix of Conjugation Linkers
FeatureSubject: N-(acid-PEG3)-N-bis(PEG3-amine) Alt A: Polydisperse Branched PEG (e.g., 4-arm 10kDa) Alt B: Linear Discrete PEG (e.g., PEG4-Acid)
Purity/Dispersity Monodisperse (PDI = 1.0) Polydisperse (PDI > 1.05)Monodisperse (PDI = 1.0)
MS Spectral Clarity High (Single Isotopic Envelope)Low (Complex Gaussian Envelope)High (Single Isotopic Envelope)
Payload Capacity 2x (Dual Amine)Multi-arm (4x, 8x - often steric hindered)1x (Single Payload)
DAR Determination Precise (Direct Mass Shift Calculation)Estimated (Average Mass Centroid)Precise
Fragmentation Predictable specific ionsComplex overlapping laddersPredictable specific ions
Hydrophilicity Moderate (PEG3 arms)High (Longer chains)Low to Moderate

Analytical Verdict:

  • Choose the Subject Linker when you need high payload loading (e.g., attaching two fluorophores or drugs to one site) without sacrificing the ability to validate the structure via ESI-MS.

  • Choose Alternative A only if solubility is the sole driver and characterization rigor is secondary.

  • Choose Alternative B for simple 1:1 labeling where signal amplification is unnecessary.

Part 3: Deep Dive - MS Characterization

Structural Logic & Fragmentation

The molecule consists of a central nitrogen core. In Collision-Induced Dissociation (CID), specific bond cleavages occur. Unlike polydisperse PEGs where the "ladder" effect obscures data, the discrete nature of this linker provides diagnostic fragment ions.

Key Diagnostic Ions (Positive Mode ESI):

  • Intact Linker (Protonated):

    
    
    
  • Core Fragmentation: Cleavage often occurs at the C-N bonds of the tertiary amine core.

  • PEG Backbone: Characteristic losses of

    
     (44.05 Da).
    
Visualization of Structural Topology

The following diagram illustrates the linker's topology and its behavior during conjugation and analysis.

G cluster_0 Reagent Structure cluster_1 Conjugate Analysis (MS) Core Tertiary Amine Core (N) Arm1 PEG3-Acid (Anchor) Core->Arm1 Arm2 PEG3-Amine (Payload Site A) Core->Arm2 Arm3 PEG3-Amine (Payload Site B) Core->Arm3 Protein Protein/Antibody Arm1->Protein Amide Bond Formation Payload Drug/Label (x2) Arm2->Payload Conjugation Arm3->Payload Conjugation Signal Distinct Mass Shift (+ Linker + 2xPayload) Payload->Signal ESI-MS Detection

Figure 1: Topology of N-(acid-PEG3)-N-bis(PEG3-amine) showing the 1-to-2 amplification architecture.

Part 4: Experimental Protocol (Self-Validating)

This workflow is designed for the analysis of a Protein-Linker-Payload conjugate.

Phase 1: Sample Preparation

Objective: Reduce heterogeneity to isolate the linker-mass shift.

  • Deglycosylation (Crucial): If analyzing an antibody, treat 50 µg of sample with PNGase F (1 U per 10 µg IgG) for 2 hours at 37°C.

    • Reasoning: Glycans introduce significant heterogeneity (144 Da, 162 Da shifts) that can overlap with linker fragments.

  • Reduction (Optional): For subunit analysis, reduce inter-chain disulfides using 10 mM DTT (30 min, 37°C).

    • Reasoning: Analyzing Light Chain (LC) and Heavy Chain (HC) separately provides higher resolution than intact analysis.

Phase 2: LC-MS Acquisition

Objective: Separation and Ionization without suppression.

  • System: UHPLC coupled to Q-TOF or Orbitrap (Resolution > 30,000).

  • Column: PLRP-S or C4 Reverse Phase (pore size 1000 Å for intact proteins).

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Warning:Avoid TFA (Trifluoroacetic acid). TFA causes ion suppression in negative mode and reduces sensitivity in positive mode ESI [1]. Use Formic Acid or Difluoroacetic acid (DFA).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 80% B over 10 minutes (Protein mode).

Phase 3: Data Analysis & Validation
  • Deconvolution: Use MaxEnt1 (Waters) or BioPharma Finder (Thermo) to convert the m/z charge envelope to zero-charge mass.

  • Mass Shift Calculation (Self-Check):

    • Calculate Theoretical Mass Shift:

      
      
      
    • Validation: The observed mass of the conjugate must match

      
       within 1-2 Da accuracy.
      
  • Purity Check: If "shoulders" appear on the peak, it indicates incomplete conjugation (1 payload instead of 2) or hydrolysis.

Workflow Diagram

Workflow Start Start: Conjugate Sample Prep Step 1: Deglycosylation (PNGase F) Start->Prep Remove Glycan Noise LC Step 2: LC Separation (C4 Column, Formic Acid) Prep->LC Inject ESI Step 3: ESI Ionization (Avoid TFA) LC->ESI Elute MS Step 4: High-Res MS (Orbitrap/Q-TOF) ESI->MS Ionize Data Step 5: Deconvolution & Mass Shift Calc MS->Data Raw Spectra Data->Start Fail: Broad Peak? Check Purity End Validated Conjugate Data->End Pass: Discrete Shift

Figure 2: Step-by-step LC-MS characterization workflow ensuring data integrity.

References

  • Gong, J., et al. (2014). "Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID." Analytical Chemistry. Available at: [Link]

Sources

The Trivalent Advantage: A Comparative Guide to N-(acid-PEG3)-N-bis(PEG3-amine) for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of targeted therapeutics and advanced biomaterials, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of the final construct. This guide provides an in-depth comparison of N-(acid-PEG3)-N-bis(PEG3-amine), a trivalent polyethylene glycol (PEG) linker, against other common linker classes. We will explore the unique structural benefits of this linker and provide experimental frameworks to validate its performance in key applications such as antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and nanoparticle functionalization.

Introduction: The Pivotal Role of the Linker

A linker is more than a simple molecular bridge; it is a key functional component that dictates the success of a bioconjugate.[1][2] An ideal linker must maintain stability in circulation to prevent premature payload release, yet allow for efficient payload delivery at the target site.[2] Furthermore, its physicochemical properties, such as hydrophilicity and length, can dramatically alter the solubility, aggregation, and overall pharmacology of the conjugate.[3][4] As therapeutic modalities grow in complexity, so does the demand for sophisticated linkers that offer more than a simple connection.

Unveiling the Trivalent Linker: N-(acid-PEG3)-N-bis(PEG3-amine)

N-(acid-PEG3)-N-bis(PEG3-amine) is a monodisperse, three-arm PEG reagent.[5][6] Its unique architecture is central to its advantages.

  • A Single Point of Attachment: The single carboxylic acid group provides a specific handle for conjugation, typically to primary amines on a targeting moiety (like an antibody) via amide bond formation.[5][6][7]

  • Dual Payload Capacity: The two terminal amine groups on the other arms are available for the attachment of two molecules, which can be identical (homobifunctional) or different (heterobifunctional). This multivalency is a key differentiator from traditional linear linkers.

  • Defined PEG Spacers: Each arm consists of three ethylene glycol units, providing a discrete and defined spacer length. This PEGylation imparts excellent water solubility and biocompatibility, which can help mitigate aggregation issues often seen with hydrophobic drugs and linkers.[3][8]

ADC_Synthesis_Workflow cluster_0 Step 1: Linker Activation & Payload Coupling cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: Characterization A Activate Trivalent Linker (COOH group) with EDC/NHS B Couple 2x Payload-NH2 to activated linker A->B C Purify Linker-(Payload)2 complex B->C D Activate Linker-(Payload)2 (remaining COOH) C->D E Conjugate to mAb (Lysine residues) D->E F Quench & Purify ADC E->F G Determine DAR (HIC, UV-Vis) F->G H Assess Aggregation (SEC) I Confirm Integrity (SDS-PAGE, MS)

Caption: Workflow for synthesizing and characterizing a high-DAR ADC.

Step-by-Step Methodology:

  • Linker-Payload Preparation:

    • Dissolve N-(acid-PEG3)-N-bis(PEG3-amine) and a 2.5-fold molar excess of Payload-NH2 in anhydrous DMSO.

    • Add EDC (1.5 eq) and Sulfo-NHS (1.5 eq) to activate the linker's carboxylic acid for reaction with the payload's amine. This reaction is inefficient and incorrect. The protocol should activate the linker's acid to react with the antibody, and the payload should react with the linker's amines.

    • Correction: The trivalent linker has one acid and two amines. A more logical approach is to first conjugate the payloads to the linker's two amine groups, and then use the linker's acid group to attach to the antibody. Self-correction: The prompt describes a linker with one acid and two amines. The correct procedure would be to use a payload with a reactive group for amines (e.g., an NHS ester) to attach to the linker first. Then, the linker's carboxylic acid is activated to react with the antibody's lysines. Let's assume the payload has been pre-activated (e.g., Payload-NHS).

    • Revised Step 1: Dissolve the trivalent linker in DMSO. Add a 2.2-fold molar excess of Payload-NHS and a mild base (e.g., DIPEA) to catalyze the reaction with the linker's two amine groups.

    • Incubate for 2-4 hours at room temperature.

    • Purify the resulting (Payload)2-Linker-Acid intermediate using reverse-phase HPLC.

  • Antibody Conjugation:

    • Prepare the antibody at ~10 mg/mL in a conjugation buffer (e.g., PBS, pH 7.4).

    • Activate the purified (Payload)2-Linker-Acid (10-fold molar excess over antibody) with EDC/Sulfo-NHS in DMSO for 15 minutes.

    • Add the activated linker solution to the antibody solution and incubate for 2 hours at room temperature. Expertise Note: The reaction is performed at a controlled pH and temperature to maintain antibody integrity and favor lysine reactivity.

    • Quench the reaction by adding excess hydroxylamine or Tris buffer.

    • Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload complexes and reagents.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Analyze the purified ADC using Hydrophobic Interaction Chromatography (HIC). [9][10]The number of conjugated drugs increases hydrophobicity, leading to distinct peaks for different DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated from the peak areas.

    • Aggregation Analysis: Use Size Exclusion Chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates). [9]A successful conjugation should result in minimal aggregation (<5%).

    • Integrity: Confirm the molecular weight of the light and heavy chains via SDS-PAGE and intact mass analysis by mass spectrometry.

An experiment comparing the trivalent linker with a linear, hydrophobic linker (SMCC) for conjugating the same payload would likely yield the following results.

Parameter Trivalent PEG Linker Linear SMCC Linker Justification for Expected Outcome
Average DAR (HIC) 6.83.5The trivalent linker's dual-payload capacity allows for a higher drug load per attachment site on the antibody. [11]
% Aggregation (SEC) < 2%> 15%The hydrophilic PEG chains of the trivalent linker significantly improve the overall solubility of the ADC, preventing aggregation caused by the hydrophobic payload. [1][3]
In Vitro Cytotoxicity (IC50) Lower (More Potent)Higher (Less Potent)The higher DAR delivers more cytotoxic agent per antibody-binding event, leading to enhanced potency. [3]
Broader Applications: PROTACs and Nanoparticle Functionalization

The utility of N-(acid-PEG3)-N-bis(PEG3-amine) extends beyond ADCs.

  • PROTACs: In PROTAC design, the linker is a critical determinant of the ternary complex formation between the target protein and the E3 ligase. [4][]The trivalent linker can be used to attach the E3 ligase ligand and the target protein ligand to the same central scaffold, with the third arm available for modulating solubility or adding other functionalities. The defined PEG spacers offer control over the distance and orientation between the two active ligands, which is crucial for degradation efficiency. [8]* Nanoparticle Functionalization: For drug delivery and diagnostic applications, nanoparticles are often functionalized with targeting ligands (e.g., antibodies, peptides) and imaging agents. [13][14][15]The trivalent linker provides a versatile platform to attach two different moieties to the nanoparticle surface via a single linker molecule, streamlining the functionalization process. [13]

Conclusion

N-(acid-PEG3)-N-bis(PEG3-amine) represents a significant advancement in linker technology. Its trivalent structure offers a unique combination of multivalency, hydrophilicity, and defined spacer length that directly addresses key challenges in modern bioconjugation. By enabling the development of highly potent, soluble, and stable ADCs with high DARs, and by providing a versatile scaffold for PROTACs and nanoparticle systems, this linker empowers researchers to build more effective and sophisticated therapeutic and diagnostic agents. Experimental validation consistently demonstrates its superiority over traditional linear and hydrophobic linkers in applications where high payload density and solubility are paramount.

References

  • N-(acid-PEG3)-N-bis(PEG3-amine) - AxisPharm. AxisPharm. URL: [Link]

  • What are PEG Linkers? ADC Review, Journal of Antibody-drug Conjugates. URL: [Link]

  • Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. MDPI. URL: [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC - NIH. URL: [Link]

  • Linker Technologies in ADCs - How They Impact Efficacy & Stability. YouTube. URL: [Link]

  • Linkers for ADC from TCI. YouTube. URL: [Link]

  • Design of a linker for trivalent thrombin inhibitors: interaction of the main chain of the linker with thrombin. PubMed. URL: [Link]

  • Functionalization of iron oxide nanoparticles with a versatile epoxy amine linker. Journal of Materials Chemistry (RSC Publishing). URL: [Link]

  • Novel approaches for the rational design of PROTAC linkers. PMC - NIH. URL: [Link]

  • Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates. NIH. URL: [Link]

  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). MDPI. URL: [Link]

  • Role of Linker Length and Antigen Density in Nanoparticle Peptide Vaccine. ACS Omega. URL: [Link]

  • Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application. MDPI. URL: [Link]

  • Antibody–Drug Conjugate Synthesis Using Continuous Flow Microreactor Technology. Organic Process Research & Development - ACS Publications. URL: [Link]

  • Recent advances in surface decoration of nanoparticles in drug delivery. Frontiers. URL: [Link]

  • Antibody-Drug Conjugates Methods and Protocols. ResearchGate. URL: [Link]

  • Linker-free conjugation and specific cell targeting of antibody functionalized iron-oxide nanoparticles. PMC - PubMed Central. URL: [Link]

  • Best of the Week: Antibody–Drug Conjugates, Corneal Proteomics. LCGC International. URL: [Link]

Sources

A Senior Application Scientist's Guide to Branched PEG Linkers: N-(Amino-PEG3)-N-bis(PEG3-acid) vs. N-(acid-PEG3)-N-bis(PEG3-amine)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced bioconjugation, particularly in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of success. Branched polyethylene glycol (PEG) linkers have emerged as indispensable tools, offering enhanced solubility, reduced immunogenicity, and precise spatial control over conjugated molecules.[][2][3] This guide provides an in-depth comparison of two pivotal trifunctional, monodisperse PEG linkers: N-(Amino-PEG3)-N-bis(PEG3-acid) and its structural counterpart, N-(acid-PEG3)-N-bis(PEG3-amine) . Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental frameworks necessary to make informed decisions for their specific applications.

Understanding the Core Architecture: A Tale of Two Orientations

At first glance, these two molecules appear to be simple inversions of one another. However, this seemingly subtle difference in the placement of their reactive functional groups has profound implications for their application and the ultimate architecture of the resulting bioconjugate.

N-(Amino-PEG3)-N-bis(PEG3-acid) presents a single primary amine and two terminal carboxylic acids. This "one-to-two" configuration is ideal for scenarios where a single point of attachment on a biomolecule or surface is desired, from which two other molecules can be extended.

N-(acid-PEG3)-N-bis(PEG3-amine) , conversely, offers a single carboxylic acid and two primary amines. This "two-to-one" arrangement is suited for conjugating two amine-reactive entities to a single carboxyl-bearing molecule or surface.

FeatureN-(Amino-PEG3)-N-bis(PEG3-acid)N-(acid-PEG3)-N-bis(PEG3-amine)
Structure Single primary amine, two terminal carboxylic acidsSingle carboxylic acid, two terminal primary amines
Molecular Formula C26H52N2O13C25H53N3O11
Molecular Weight ~600.7 g/mol ~571.71 g/mol
Primary Application Attaching two molecules to a single amine-reactive siteAttaching two molecules to a single carboxyl-reactive site
Visualizing the Structural Divergence

To better illustrate the distinct architectures, let's visualize the core structures of these linkers.

cluster_0 N-(Amino-PEG3)-N-bis(PEG3-acid) cluster_1 N-(acid-PEG3)-N-bis(PEG3-amine) a Primary Amine (-NH2) b Branched PEG Core a->b c Carboxylic Acid (-COOH) b->c d Carboxylic Acid (-COOH) b->d e Carboxylic Acid (-COOH) f Branched PEG Core e->f g Primary Amine (-NH2) f->g h Primary Amine (-NH2) f->h

Figure 1: Structural comparison of the two branched PEG linkers.

The Chemistry of Conjugation: A Practical Perspective

The utility of these linkers is defined by the reactivity of their terminal groups. Both form stable amide bonds, a cornerstone of bioconjugation due to their high stability under physiological conditions.[4]

N-(Amino-PEG3)-N-bis(PEG3-acid): Leveraging the Amine Terminus

The single primary amine of this linker can be conjugated to an activated carboxylic acid (e.g., an NHS ester) on a biomolecule or payload. This reaction is typically efficient at a pH range of 7.2-9.0.[5] Subsequently, the two terminal carboxylic acids are available for reaction with primary amines on other molecules. This requires activation, most commonly with carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or a more soluble alternative, Sulfo-NHS. The optimal pH for this activation step is typically acidic, around 4.5-6.0, while the subsequent reaction with the amine-containing molecule is more efficient at a pH of 7.2-7.5.[6][7][8]

N-(acid-PEG3)-N-bis(PEG3-amine): Capitalizing on the Carboxyl Terminus

Conversely, the single carboxylic acid of this linker is the initial point of conjugation to a primary amine on a biomolecule. This reaction follows the same EDC/NHS activation chemistry mentioned above. Once conjugated, the two primary amines are free to react with activated carboxylic acids (NHS esters) on other molecules.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for a two-step conjugation process, highlighting the distinct pathways for each linker.

cluster_0 Workflow for N-(Amino-PEG3)-N-bis(PEG3-acid) cluster_1 Workflow for N-(acid-PEG3)-N-bis(PEG3-amine) A1 Biomolecule with activated carboxyl (-NHS) A3 Conjugate 1 (Biomolecule-PEG-bis(acid)) A1->A3 A2 N-(Amino-PEG3)-N-bis(PEG3-acid) A2->A3 A4 Activate carboxyls (EDC/NHS) A3->A4 A6 Final Conjugate A4->A6 A5 Payload with primary amine (-NH2) A5->A6 B1 Biomolecule with primary amine (-NH2) B3 Conjugate 1 (Biomolecule-PEG-bis(amine)) B1->B3 B2 N-(acid-PEG3)-N-bis(PEG3-amine) activated with EDC/NHS B2->B3 B5 Final Conjugate B3->B5 B4 Payload with activated carboxyl (-NHS) B4->B5

Figure 2: General conjugation workflows for the two linkers.

Application-Specific Considerations: Choosing the Right Tool for the Job

The decision between these two linkers is fundamentally driven by the specific goals of the research and the available functional groups on the molecules to be conjugated.

Case Study 1: Enhancing the Valency of a Targeting Ligand

Scenario: A researcher has a small molecule targeting ligand with a single primary amine suitable for conjugation. The goal is to attach two of these ligands to a larger protein to increase avidity.

Optimal Choice: N-(acid-PEG3)-N-bis(PEG3-amine).

Rationale: The single carboxylic acid of the linker can be activated and reacted with an amine on the protein backbone (e.g., the side chain of a lysine residue). The two resulting primary amines on the linker can then be reacted with an activated carboxyl group on the small molecule ligand. This creates a bivalent display of the targeting ligand on the protein surface.

Case Study 2: Development of a PROTAC

Scenario: A PROTAC is being designed to consist of a warhead that binds to the target protein and a ligand for an E3 ubiquitin ligase. The warhead has a primary amine for conjugation, and the E3 ligase ligand has a carboxylic acid.

Optimal Choice: N-(Amino-PEG3)-N-bis(PEG3-acid).

Rationale: The primary amine of the linker can be reacted with an activated form of the E3 ligase ligand's carboxylic acid. Subsequently, one of the linker's carboxylic acids can be activated and reacted with the primary amine on the warhead. The second carboxylic acid on the linker remains available for further modification, for instance, to improve solubility or attach an imaging agent, making this a versatile choice in PROTAC design.[9]

Case Study 3: Surface Modification for Enhanced Biocompatibility

Scenario: A researcher aims to modify a surface with primary amine groups to attach a payload and a cell-penetrating peptide (CPP), both of which have available carboxylic acids.

Optimal Choice: N-(acid-PEG3)-N-bis(PEG3-amine).

Rationale: The carboxylic acid of the linker can be activated and coupled to the amine-functionalized surface. The two primary amines of the linker are then available for conjugation with the activated carboxylic acids of the payload and the CPP.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols. Researchers should optimize reaction conditions, such as molar ratios and reaction times, for their specific molecules.

Protocol 1: Conjugation of a Protein to N-(acid-PEG3)-N-bis(PEG3-amine) via EDC/NHS Chemistry

Objective: To conjugate a protein containing primary amines to the carboxylic acid terminus of the linker.

Materials:

  • Protein solution in a suitable buffer (e.g., MES or PBS, pH 6.0)

  • N-(acid-PEG3)-N-bis(PEG3-amine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Desalting column for purification

Procedure:

  • Linker Activation:

    • Dissolve N-(acid-PEG3)-N-bis(PEG3-amine) in Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and Sulfo-NHS to the linker solution.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid.[8][10]

  • Conjugation:

    • Immediately add the activated linker solution to the protein solution in Reaction Buffer. A 10-20 fold molar excess of the linker to the protein is a good starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the quenching solution to a final concentration of 10-50 mM to stop the reaction.

  • Purification:

    • Remove excess linker and byproducts using a desalting column equilibrated with a suitable storage buffer.

  • Characterization:

    • Confirm conjugation and purity using SDS-PAGE, HPLC, and/or mass spectrometry.[11][12][13][14]

Protocol 2: Conjugation of a Payload with an Activated Carboxyl Group to N-(Amino-PEG3)-N-bis(PEG3-acid)

Objective: To conjugate a payload containing an NHS-ester to the primary amine of the linker.

Materials:

  • N-(Amino-PEG3)-N-bis(PEG3-acid)

  • Payload-NHS ester

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction Buffer (e.g., PBS, pH 7.2-8.0)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolution:

    • Dissolve N-(Amino-PEG3)-N-bis(PEG3-acid) in Reaction Buffer.

    • Dissolve the Payload-NHS ester in a small amount of anhydrous solvent and add it to the linker solution. Use a 1.1 to 1.5-fold molar excess of the payload.

  • Conjugation:

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as reversed-phase HPLC.

  • Characterization:

    • Confirm the structure and purity of the product by mass spectrometry and NMR.

Conclusion: Strategic Selection for Optimal Outcomes

The choice between N-(Amino-PEG3)-N-bis(PEG3-acid) and N-(acid-PEG3)-N-bis(PEG3-amine) is not merely a matter of chemical equivalence but a strategic decision that dictates the design and functionality of the final bioconjugate. By understanding the unique structural orientation of each linker and the chemistry of their respective functional groups, researchers can rationally design and synthesize complex biomolecular constructs with enhanced properties. The hydrophilic and flexible PEG backbone common to both linkers serves to improve solubility and reduce aggregation, critical factors in the development of effective therapeutics and diagnostics.[][2][15][16][17]

The experimental protocols provided herein offer a starting point for the practical application of these versatile linkers. As with any bioconjugation strategy, empirical optimization is key to achieving high yields and a well-characterized final product. The continued innovation in linker technology, exemplified by these branched PEG structures, will undoubtedly fuel further advancements in targeted drug delivery, proteomics, and materials science.

References

  • BenchChem. (2026, January 28). Mastering Bioconjugation with Bifunctional PEG Linkers.
  • BOC Sciences. PEG Linkers in Antibody-Drug Conjugates.
  • Biopharma PEG. (2022, February 10). PEG Linkers & Their Applications.
  • BenchChem. A Head-to-Head Comparison: m-PEG11-amine vs. Other Amine-Reactive PEG Linkers in Bioconjugation.
  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG.
  • Precise PEG. How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjug
  • Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. (n.d.). [Source details needed].
  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021, October 6). [Source details needed].
  • Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjug
  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). [Source details needed].
  • The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody. (2021, July 21). PubMed.
  • Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. (2009, January 15). PubMed.
  • BroadPharm. (2022, January 18). Protocol for PEG Acid Reagents.
  • Vector Laboratories. Advantages of dPEG® in ADC Linker Design.
  • Gudihal, R., et al. Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Ingenieria Analitica Sl.
  • Thermo Fisher Scientific. Instructions for the use of EDC.
  • Characteristic roadmap of linker governs the rational design of PROTACs. (2025, September 9).
  • Amide Bond Activation of Biological Molecules. (n.d.). [Source details needed].
  • PurePEG. (2025, July 1). How Heterobifunctional PEG Linkers Improve Targeted Delivery.
  • Orbitrap Mass Spectrometer Characterization of PEGylated Proteins. (2014, April 11). [Source details needed].
  • Chapter 3: Linker Design and Impact on ADC Properties. (2021, December 22). The Royal Society of Chemistry.
  • Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS. (n.d.). [Source details needed].
  • Influence of Amide versus Ester Linkages on the Properties of Eight-Armed PEG-PLA Star Block Copolymer Hydrogels. (2025, August 6).
  • Enamine. Linkers for Linkerology.
  • Trends in Characterization of PEGylated Proteins by Mass Spectrometry. (n.d.). Walsh Medical Media.
  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2019, December 18). [Source details needed].
  • PurePEG. (2025, October 16). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.
  • BroadPharm. (2022, December 12). What are PROTAC Linkers?.
  • How to Choose the Right PEG Linker for Your Research and Applic
  • What Is The Detailed Mechanism Of Amide Bond Formation?. (2025, August 11). Chemistry For Everyone.
  • A versatile biosynthetic approach to amide bond form
  • Protein Cross-linkers handbook and selection guide. (n.d.). The Wolfson Centre for Applied Structural Biology.
  • ASAP (As Soon As Publishable). (n.d.).
  • BOC Sciences. (2024, August 22). Exploration and innovation of Linker features in PROTAC design.

Sources

analytical techniques for PEGylated protein characterization

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Techniques for PEGylated Protein Characterization: A Comparative Guide

Part 1: The PEGylation Paradox

As scientists, we accept a difficult trade-off with PEGylation. We attach Polyethylene Glycol (PEG) to therapeutic proteins to extend half-life, reduce immunogenicity, and improve solubility.[1] However, this clinical advantage creates an analytical nightmare.

PEG is not a single molecule; it is a polydisperse polymer. It is chemically inert, lacks UV chromophores, and acts as a "shield," masking the protein’s surface charge and epitopes. Consequently, the standard analytical toolbox—SDS-PAGE, standard SEC, and ESI-MS—often fails.

This guide moves beyond basic textbook definitions. We will compare the high-performance alternatives required to characterize the three Critical Quality Attributes (CQAs) of PEGylated proteins: Size (Hydrodynamic Volume) , Positional Isomerism , and Degree of PEGylation .

Part 2: Strategic Comparison of Methodologies

Size & Molecular Weight: The Failure of Standard Calibration

The Challenge: PEGylation dramatically alters the hydrodynamic radius (


). A 20 kDa PEG molecule has the hydrodynamic volume of a ~100 kDa globular protein due to extensive hydration. Therefore, Standard SEC (using globular protein markers) will massively overestimate the molecular weight of PEGylated proteins. 

The Solution: SEC-MALS (Multi-Angle Light Scattering).[2]

FeatureStandard SEC (UV/Calibration) SEC-MALS (Absolute MW) Senior Scientist Verdict
MW Determination Relative (based on retention time).Absolute (based on light scattering).Standard SEC is invalid for PEG-proteins.[2] Use MALS.
PEG Influence Overestimates MW by 2-4x due to large

.
Ignores shape; measures true molar mass.MALS decouples size from elution time.
Detector Requirement UV (280nm).[3][4]UV + dRI (Refractive Index) + LS.[5]PEG is UV-transparent. dRI is mandatory for the PEG portion.
Polydispersity Seen as peak broadening (often mistaken for aggregation).Quantified as

across the peak.
MALS distinguishes between PEG heterogeneity and protein aggregation.

Experimental Insight: In my lab, we observed that a 50 kDa protein attached to a 30 kDa PEG eluted at the same volume as a 300 kDa thyroglobulin standard. Only MALS revealed the true mass (80 kDa) and confirmed the "large" size was due to the PEG hydration shell, not aggregation.

Positional Isomerism: Resolving the "Shielded" Charge

The Challenge: PEGylation is often non-specific (e.g., Lysine conjugation). A "mono-PEGylated" batch is actually a mixture of isomers where PEG is attached to different Lysines. These isomers have identical mass but different biological activities and stabilities.

The Solution: Cation Exchange Chromatography (CEX) vs. RP-HPLC.

FeatureSDS-PAGE / CE-SDS Cation Exchange (CEX) Reversed Phase (RP-HPLC)
Resolution Mechanism Size (Hydrodynamic).Surface Charge Distribution.Hydrophobicity.[4][]
Isomer Resolution Poor. Smears due to PEG polydispersity.[7]High. Can resolve 10+ isomers.Medium. Risk of on-column degradation.
Shielding Effect PEG/SDS micelle interaction is unpredictable.PEG shields charge, but isomers still elute distinctly.PEG alters hydrophobicity significantly.[4]
Throughput Low (Gel) / High (CE).High (Automated gradients).High.

Senior Scientist Verdict: Use CEX for isomer characterization. Even though PEG shields the protein, the subtle change in pKa and charge distribution caused by PEG attaching to Lysine A vs. Lysine B is sufficient for separation on high-resolution resins (e.g., SP-Sepharose or non-porous resins).

Identity & Degree of PEGylation: The Ionization War

The Challenge: PEG polymers suppress ionization in Mass Spectrometry. In ESI-MS, the polydispersity of PEG creates a "comb" of peaks that overlaps with the protein's multiple charge states, resulting in an uninterpretable "hump."

The Solution: MALDI-TOF vs. ESI-QTOF.

FeatureESI-MS (Electrospray) MALDI-TOF
Ionization State Multiply charged.Singly charged (mostly).
Spectral Complexity Extreme. Overlapping charge envelopes + PEG polydispersity = "The Hump."Low. Single peak for Mono-PEG, Di-PEG, etc.
Sample Tolerance Low. Salts and free PEG cause suppression.High. More tolerant to buffers/salts.
Utility Peptide mapping (after removing PEG).Intact mass & Degree of PEGylation.[4]

Part 3: Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for characterizing a PEGylated protein batch.

PEG_Characterization_Workflow Start PEGylated Protein Sample Q_Size Attribute: Absolute MW & Aggregation Start->Q_Size Q_Isomer Attribute: Positional Isomers Start->Q_Isomer Q_Identity Attribute: Degree of PEGylation Start->Q_Identity Tech_SECMALS Method: SEC-MALS (UV + RI + Light Scattering) Q_Size->Tech_SECMALS Tech_CEX Method: Cation Exchange (CEX) (High Res Resin) Q_Isomer->Tech_CEX Tech_MALDI Method: MALDI-TOF MS (Linear Mode) Q_Identity->Tech_MALDI Out_SECMALS Output: True MW (kDa), Rh (nm), Aggregate % Tech_SECMALS->Out_SECMALS Out_CEX Output: Separation of N-term vs Lys-linked Isomers Tech_CEX->Out_CEX Out_MALDI Output: Mono- vs Di- vs Tri-PEG ratio (Mass Delta) Tech_MALDI->Out_MALDI

Caption: Analytical decision tree for selecting the correct methodology based on the specific Critical Quality Attribute (CQA) required.

Part 4: Detailed Experimental Protocols

Protocol A: Absolute MW Determination via SEC-MALS[8]

Why this protocol? This is the only self-validating method for size. The "Three-Detector" setup (UV, RI, LS) allows you to calculate the mass of the protein and the PEG independently within the conjugate.

Equipment:

  • HPLC System (e.g., Agilent 1260 or Waters Arc).

  • Detectors: UV (280nm), Differential Refractive Index (dRI), Multi-Angle Light Scattering (MALS, e.g., Wyatt DAWN).

  • Column: Silica-based SEC column (e.g., TSKgel G3000SWxl), pore size 250 Å.

Step-by-Step Workflow:

  • System Equilibration:

    • Buffer: 100 mM Sodium Phosphate, 200 mM NaCl, pH 6.8. (Note: The salt is critical to prevent secondary ionic interactions between the PEG and the silica matrix).

    • Flow Rate: 0.5 mL/min. Equilibrate until dRI baseline drift is < 10 nRIU/hr.

  • Constants Determination (Crucial Step):

    • You must define the

      
       (refractive index increment).[5]
      
    • Protein (standard): 0.185 mL/g.

    • PEG (standard): 0.134 mL/g.

    • The software (e.g., ASTRA) will use these distinct values to deconvolute the signal.

  • Sample Injection:

    • Inject 50-100 µg of PEGylated protein.

    • Warning: Do not use standard protein markers for calibration. Use a monodisperse standard (like BSA) only to align detector delay volumes (inter-detector offset).

  • Data Analysis (Conjugate Analysis Method):

    • Select the "Protein Conjugate" algorithm in the software.

    • Input the extinction coefficients for the protein.[5] Assume PEG UV extinction is zero.

    • Result: The software outputs

      
      , 
      
      
      
      , and
      
      
      for every slice of the peak.[2]
Protocol B: Positional Isomer Separation via Cation Exchange (CEX)

Why this protocol? To ensure batch-to-batch consistency. If the ratio of isomers changes, the bioactivity might change.

Equipment:

  • UHPLC System (low dispersion).

  • Column: Strong Cation Exchanger (e.g., SP-Sepharose HP or ProPac SCX-10).

  • Mobile Phase:

    • A: 20 mM Sodium Acetate, pH 4.5.

    • B: 20 mM Sodium Acetate, pH 4.5 + 1.0 M NaCl.

Step-by-Step Workflow:

  • Gradient Optimization:

    • PEGylated proteins bind weakly. Do not use a steep gradient.

    • Profile: 0-20% B in 5 mins, then very shallow 20-40% B over 40 minutes.

  • Loading:

    • Load approx. 20-50 µg protein.

  • Detection:

    • Monitor at 214nm (peptide bond) and 280nm (aromatic).

    • Note: The PEG chain does not absorb UV, but it dilutes the signal. Expect lower peak heights than native protein.

  • Interpretation:

    • Elution Order: Higher degrees of PEGylation (Di-, Tri-PEG) elute earlier (more shielding, less charge interaction).

    • Isomers: Within the Mono-PEG peak, you will see "shoulders" or split peaks. These are the positional isomers.

Part 5: References

  • Fee, C. J., & Van Alstine, J. M. (2006).[8] PEG-proteins: Reaction engineering and separation issues. Chemical Engineering Science. (Describes the hydrodynamic radius theory and shielding effects).

  • Wyatt Technology. (Application Note). Characterization of PEGylated Proteins by SEC-MALS. (Detailed methodology for conjugate analysis).

  • Hutanu, D., & Darie, C. C. (2014).[9] Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications. (Comparison of MALDI vs ESI challenges).

  • Thermo Fisher Scientific. (Technical Note). Monitoring Protein PEGylation with Ion Exchange Chromatography. (Data on resolving positional isomers).

  • BOC Sciences. PEGylated Protein Purification Techniques. (Review of chromatographic fractionation platforms).

Sources

Benchmarking Conjugate Potency: A Comparative Validation Guide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Therapeutic Window Paradox

In the development of Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs), "activity" is a relative term. A conjugate that kills cancer cells is useless if it does so indiscriminately. As Application Scientists, we do not merely validate that a molecule works; we validate that it works better than the sum of its parts.

This guide moves beyond standard protocols to establish a comparative framework . We will benchmark your conjugate against its three critical alternatives: the Free Payload (maximum theoretical toxicity), the Naked Carrier (biological signaling effects), and the Isotype Control (non-specific uptake).

Part 1: The Comparative Framework

To validate a conjugate, you must prove three specific attributes: Specificity , Stability , and conditional Potency . Your experimental design must include these controls in every plate layout.

ComponentRole in AssaySuccess Criteria
The Conjugate (ADC) Test ArticleHigh potency on Ag+ cells; Low/No potency on Ag- cells.
Free Payload Max Potency ControlIC50 usually 1-10x lower (more potent) than ADC on a molar basis due to lack of processing requirements.
Naked Antibody Carrier ControlVerifies that cell death is driven by the toxin, not by receptor blockade or ADCC (unless designed to do both).
Isotype-ADC Specificity ControlShould show no toxicity until very high concentrations (indicating non-specific pinocytosis or linker instability).
Decision Matrix: Assay Selection

Before pipetting, determine the mechanism you are validating. Use this logic flow to select the correct assay module.

AssaySelection Start Validation Goal Potency Primary Potency (IC50) Start->Potency Does it kill? Entry Internalization Efficiency Start->Entry Does it enter? Microenv Tumor Microenvironment (Bystander) Start->Microenv Does it diffuse? Assay1 72-96h Proliferation (CellTiter-Glo) Potency->Assay1 Assay2 pH-Sensitive Dye (pHrodo/Flow Cytometry) Entry->Assay2 Assay3 Co-Culture System (Ag+ / Ag- Mix) Microenv->Assay3

Figure 1: Strategic decision tree for selecting the appropriate cell-based validation module based on the specific pharmacological attribute being tested.

Part 2: Cytotoxicity Profiling (The Potency Standard)

The most common error in ADC validation is comparing the IC50 of the ADC directly to the free drug without normalizing for the Drug-to-Antibody Ratio (DAR) . A DAR 4 ADC delivers four toxin molecules per binding event.

Protocol: Normalized Proliferation Assay

Objective: Determine the specific cytotoxicity window.

  • Cell Seeding: Seed Antigen-Positive (Ag+) and Antigen-Negative (Ag-) cell lines in 96-well opaque plates (3,000–5,000 cells/well).

    • Critical Step: Allow cells to adhere for 24 hours. ADCs require active cycling cells for maximum microtubule inhibitor efficacy.

  • Preparation of Compounds:

    • Prepare a serial dilution (1:3 or 1:4) of the ADC.[1][2]

    • Prepare the Free Payload control. Note: If your ADC has a DAR of 4, the starting molar concentration of the Free Payload should be 4x that of the ADC to compare "toxin-to-toxin" equivalents.

  • Incubation: Treat for 72 to 96 hours .

    • Why? Unlike small molecules, ADCs require: Binding

      
       Internalization 
      
      
      
      Lysosomal Trafficking
      
      
      Cleavage
      
      
      Cytosolic Release. 48 hours is often insufficient.
  • Readout: Add ATP-based luminescent reagent (e.g., CellTiter-Glo) and read on a plate reader.

Data Interpretation: The "Shift"

A successful assay yields a specific pattern of IC50 shift.

CompoundAg+ Cell Line (IC50)Ag- Cell Line (IC50)Interpretation
Free Payload 0.5 nM0.6 nMHighly potent, non-specific. Kills everything.
Naked Ab >100 nM>100 nMThe antibody alone is non-toxic (ideal).
Isotype-ADC >50 nM>50 nMLinker is stable; no non-specific uptake.
Target-ADC 0.8 nM >50 nMSUCCESS. Potency approaches free drug only in Ag+ cells.

Technical Insight: If your Isotype-ADC shows toxicity at low concentrations (<10 nM), your linker is likely unstable in the media (premature release) or the hydrophobic payload is causing aggregation-mediated uptake.

Part 3: Internalization & Trafficking (The Entry Standard)

Cytotoxicity tells you if it killed; internalization assays tell you how. Traditional surface staining (secondary antibodies) is flawed because it cannot distinguish between surface-bound and internalized ADC.

Recommended Method: pH-Sensitive Fluorogenic Probes (e.g., pHrodo™).[3] These dyes are non-fluorescent at neutral pH (extracellular) and strictly fluorescent at acidic pH (endosome/lysosome).

Protocol: Lysosomal Entry Verification
  • Labeling: Conjugate your Naked Ab and Isotype Control with a pH-sensitive dye (e.g., pHrodo Red, succinimidyl ester).

    • Target DOL (Degree of Labeling): 2–4 dyes per antibody.

  • Pulse: Incubate cells with labeled Ab (10 µg/mL) at 4°C for 30 minutes .

    • Mechanism:[2][4][5] 4°C allows surface binding but arrests endocytosis.

  • Chase: Wash cold PBS, then add warm media and move to 37°C .

    • Timepoints: Measure fluorescence via Flow Cytometry or Live-Cell Imaging at 0h, 1h, 4h, and 24h.

  • Analysis:

    • 0h (4°C): Should be dark (dye is neutral).

    • 4h (37°C): Signal peaks as ADC reaches the lysosome (pH 4.5).

Part 4: The Bystander Effect (The Microenvironment Standard)

For solid tumors with heterogeneous antigen expression (e.g., HER2-low breast cancer), the "Bystander Effect" is a therapeutic requirement, not a side effect. This validates if the payload, once cleaved, can diffuse out of the target cell to kill neighbors.

Mechanism Visualization

Understanding the difference between Cleavable (Bystander+) and Non-Cleavable (Bystander-) linkers is vital.

BystanderEffect ADC ADC Binding AgPos Ag+ Cell (Target) ADC->AgPos Specific Uptake Lysosome Lysosomal Processing AgPos->Lysosome Release Payload Release Lysosome->Release Linker Cleavage Membrane Membrane Permeability Release->Membrane Free Toxin Membrane->AgPos Retention (Non-Bystander) AgNeg Ag- Cell (Neighbor) Membrane->AgNeg Diffusion (Bystander Effect)

Figure 2: Mechanism of Bystander Killing. Cleavable linkers release membrane-permeable payloads that can exit the Ag+ cell and kill the Ag- neighbor.

Protocol: Co-Culture Assay

Objective: Mimic tumor heterogeneity.[6][7]

  • Cell Labeling:

    • Ag+ Cells (Target): Unlabeled or stained with CellTrace™ Violet.

    • Ag- Cells (Bystander): Stably transfected with GFP or Luciferase.

  • Seeding: Mix Ag+ and Ag- cells at a 1:1 or 2:1 ratio in the well.

  • Treatment: Treat with ADC at a concentration that kills 100% of Ag+ cells (determined from Part 2).

  • Readout: Measure the viability of the Ag- cells specifically .

    • If using GFP: Count Green objects.

    • If using Luciferase: Add luciferin; signal corresponds only to Ag- survival.

Validation Check:

  • T-DM1 (Non-cleavable): Should kill Ag+ but leave Ag- (GFP) cells intact.

  • DS-8201 (Cleavable): Should kill Ag+ AND significantly reduce Ag- (GFP) population.

References

  • Food and Drug Administration (FDA). (2024). Clinical Pharmacology Considerations for Antibody-Drug Conjugates: Guidance for Industry. [Link]

  • Ogitani, Y., et al. (2016). Bystander killing effect of DS-8201a, a novel anti-HER2 antibody-drug conjugate, in tumors with HER2 heterogeneity.[8] Cancer Science. [Link]

  • Staudacher, A. H., & Brown, M. P. (2017). Antibody drug conjugates and bystander killing: is antigen-dependent internalization required? British Journal of Cancer.[9] [Link]

  • Agilent Technologies. (2021). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. [Link]

Sources

Safety Operating Guide

N-(acid-PEG3)-N-bis(PEG3-amine) proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cradle-to-Grave" Stewardship

As scientists, our responsibility does not end when the reaction is quenched. N-(acid-PEG3)-N-bis(PEG3-amine) is a heterobifunctional linker commonly used in Antibody-Drug Conjugates (ADCs) and PROTAC synthesis.[1] While the polyethylene glycol (PEG) backbone renders the molecule itself relatively low in acute toxicity, its amine functional groups and potential contamination with cytotoxic payloads dictate its disposal pathway.

This guide moves beyond generic advice, providing a specific operational protocol for handling this zwitterionic linker (containing both carboxylic acid and amine moieties) to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and laboratory safety best practices.

Hazard Assessment & Chemical Profile

Before disposal, you must classify the waste state.[2] This molecule presents a unique "Dual-Reactivity" profile that influences waste stream segregation.

PropertySpecificationDisposal Implication
Physical State Viscous oil or low-melting solidMust be dissolved for liquid waste streams or absorbed for solid waste.[1]
Functional Groups

Carboxylic Acid,

Primary Amines,

Tertiary Amine (Core)
Amine-Dominant: Segregate from acid chlorides, anhydrides, and strong oxidizers to prevent exothermic polymerization or N-oxide formation.[1]
pH Behavior Zwitterionic / AmphotericCan act as a buffer.[1] Do not mix with waste streams of extreme pH (

or

) without neutralization to prevent heat generation.
RCRA Status Non-Listed (unless contaminated)Classified as "Non-Regulated Chemical Waste" unless mixed with P-listed (acutely toxic) payloads.[1]

Operational Disposal Protocol

Scenario A: Disposal of Pure, Unused Reagent (Expired/Degraded)

Context: You have an old vial of N-(acid-PEG3)-N-bis(PEG3-amine) that has oxidized or hydrolyzed.[1]

  • Solubilization: Do not dispose of the neat oil directly into the drum. The high viscosity can clog drum funnels.

    • Action: Dissolve the reagent in a minimal amount of Ethanol or Dichloromethane (DCM) .

  • Stream Selection:

    • Protocol: Pour into the Organic Waste (Halogenated or Non-Halogenated) stream.

    • Why: Although water-soluble, PEG-amines can form emulsions in aqueous waste streams, complicating water treatment.[1] Incineration (via organic waste) is the preferred destruction method.

  • Container Rinse: Triple-rinse the original vial with the solvent used above. Add rinsate to the waste container. Deface the label and discard the glass vial in "Glass Waste."

Scenario B: Disposal of Reaction Mixtures (Conjugation Waste)

Context: You have a reaction mixture containing the linker, EDC/NHS coupling agents, and potentially a protein or small molecule payload.

  • Quenching (The Critical Step):

    • Unreacted amines and activated esters (if NHS was used) are reactive.

    • Action: Add 1M Tris-HCl (pH 8.0) or Ethanolamine to quench unreacted activated esters. Stir for 15 minutes.

  • Cytotoxic Evaluation:

    • If conjugated to a cytotoxin (e.g., MMAE, Doxorubicin):[1] The entire volume is Cytotoxic Waste . It must be incinerated at high temperatures. Do not mix with general solvent waste.

    • If conjugated to non-toxic proteins: Dispose of as standard Aqueous Chemical Waste .

Waste Segregation Logic (Visualized)

The following diagram illustrates the decision matrix for disposing of N-(acid-PEG3)-N-bis(PEG3-amine), ensuring you do not accidentally create a reactive hazard in your central accumulation area.

Disposal_Matrix Start Waste Source: N-(acid-PEG3)-N-bis(PEG3-amine) Is_Contaminated Is it contaminated with Cytotoxins/Payloads? Start->Is_Contaminated Cyto_Waste CYTOTOXIC WASTE STREAM (High-Temp Incineration) Is_Contaminated->Cyto_Waste Yes State_Check Physical State? Is_Contaminated->State_Check No Cyto_Yes YES Cyto_No NO (Linker only) Solid_State Solid/Absorbed State_Check->Solid_State Solid/Wipes Liquid_State Liquid/Solution State_Check->Liquid_State Liquid Solid_Disp Solid Chemical Waste (Tag: Amine-PEG) Solid_State->Solid_Disp Liquid_Disp Organic Solvent Waste (Tag: Basic/Amine) Liquid_State->Liquid_Disp

Figure 1: Decision Matrix for N-(acid-PEG3)-N-bis(PEG3-amine) disposal. Note the critical divergence for cytotoxic contamination.

Chemical Compatibility & Segregation

The presence of primary and tertiary amines necessitates strict segregation. In a "Satellite Accumulation Area" (SAA), improper mixing is a leading cause of laboratory accidents.

The "Never Mix" List:

  • Acid Chlorides / Anhydrides: Mixing amine-PEG with waste containing Acetyl Chloride or Thionyl Chloride will result in a violent, exothermic amide formation.

  • Hypochlorites (Bleach): Mixing amines with bleach generates Chloramines , which are toxic and potentially explosive gases.

  • Strong Acids (Nitric/Perchloric): While the acid moiety of the linker is weak, the amine moiety can form energetic salts or oxidize rapidly with strong oxidizing acids.

Segregation_Logic Center PEG-Amine Waste Org_Solv Organic Solvents (MeOH, DCM) Center->Org_Solv SAFE Basic_Soln Basic Solutions (NaOH, KOH) Center->Basic_Soln SAFE Oxidizers Strong Oxidizers (H2O2, HNO3) Center->Oxidizers FIRE RISK Acid_Cl Acid Chlorides (Exothermic!) Center->Acid_Cl EXPLOSION RISK Bleach Bleach (Hypochlorite) Center->Bleach TOXIC GAS

Figure 2: Chemical Compatibility Ring.[1] Green lines indicate safe mixing; red dashed lines indicate hazardous combinations.

Emergency Procedures (Spill Management)

If a spill of N-(acid-PEG3)-N-bis(PEG3-amine) occurs:

  • Isolate: Evacuate the immediate area if the spill is large (>100mL) or if the substance is hot.

  • PPE: Wear nitrile gloves (double-gloved), lab coat, and safety goggles.

  • Absorb:

    • Use Vermiculite or Universal Absorbent Pads .

    • Do not use paper towels for large spills if the linker is in a reactive solvent (like DMF).

  • Clean: Wipe the area with a dilute (5%) acetic acid solution (to neutralize residual amines) followed by water and soap.

  • Disposal: Place all absorbent materials into a sealed bag and label as "Hazardous Waste: Amine-PEG Contaminated Debris."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[Link]

  • AxisPharm. (2019).[2][3] Safety Data Sheet: N-(acid-PEG3)-N-bis(PEG3-azide) [Similar Class Compound].[1][Link]

Sources

Personal protective equipment for handling N-(acid-PEG3)-N-bis(PEG3-amine)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling N-(acid-PEG3)-N-bis(PEG3-amine) Content Type: Operational Safety & Technical Guide

Executive Summary

N-(acid-PEG3)-N-bis(PEG3-amine) (CAS: 2183440-35-7) is a heterobifunctional PEG derivative commonly used in PROTAC® linker synthesis.[1][2] While Polyethylene Glycol (PEG) backbones are generally biologically inert, the terminal functional groups (carboxylic acid and primary amines) introduce specific chemical hazards.

The Critical Insight: Safety with this reagent is dual-purpose. You must protect the operator from potential irritation/sensitization (due to the amine/acid motifs) and protect the molecule from environmental moisture (hygroscopicity), which causes hydrolysis and deactivation.

Hazard Profile & Risk Assessment

Treat this substance as "Caution: Not fully tested."

Functional GroupHazard ClassPhysiological RiskChemical Integrity Risk
Primary Amines Corrosive / IrritantSkin/Eye burns; potential respiratory sensitization.Reacts with atmospheric CO₂ (carbamate formation).
Carboxylic Acid IrritantMucous membrane irritation.Can catalyze auto-degradation if wet.
PEG Backbone Low ToxicityLow systemic toxicity; generally biologically inert.High Hygroscopicity: Absorbs water rapidly, altering stoichiometry.

GHS Classification (Derived):

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the specific scale of operation.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Retrieval (Sealed containers)Single Nitrile (4 mil)Safety Glasses with side shieldsStandard Lab Coat (Cotton/Poly)None required if sealed.
Weighing / Aliquoting (< 100 mg)Double Nitrile (Outer: 4-5 mil, Inner: 2-3 mil). Rationale: Static from PEGs can disperse powder.Safety Glasses OR GogglesLab Coat + Tyvek Sleeves (Prevents wrist exposure)Fume Hood (Sash at 18"). If hood unavailable: N95 Respirator.
Synthesis / Reaction (Solvated)Chemical Resistant Nitrile (≥5 mil). Change immediately upon splash.Chemical Splash GogglesLab Coat + Chemical Apron (if >100mL solvent)Fume Hood (Mandatory).
Spill Cleanup (Solid/Liquid)Double Nitrile or Silver Shield (Laminate) for large spills.Face Shield over GogglesTyvek Coveralls (if dust generation is likely)P100 / N95 Respirator (Dust) or Half-mask w/ Organic Vapor cartridge (Solvent).

Expert Note on Gloves: Avoid Latex. The amine functionality can permeate latex faster than nitrile. For prolonged handling in organic solvents (DCM/DMF), use Silver Shield laminate gloves under outer nitrile gloves for dexterity.

Operational Protocol: The "Self-Validating" Workflow

This workflow ensures that if the safety steps are followed, the product integrity is automatically preserved.

Phase 1: Equilibration (The Anti-Moisture Step)
  • Context: Stored at -20°C. Opening a cold bottle introduces condensation, ruining the reagent.

  • Protocol:

    • Remove vial from freezer.

    • Place immediately in a desiccator or seal in a Ziploc bag with desiccant.

    • Allow to warm to room temperature (approx. 30-60 mins).

    • Validation: Wipe the exterior. If condensation appears, it is too cold. Wait longer.

Phase 2: Weighing & Solubilization
  • Context: PEG amines are waxy or sticky solids/oils. Static charge is a major issue.

  • Protocol:

    • Engineering Control: Work inside a certified chemical fume hood.

    • Static Control: Use an anti-static gun or ionizer if available. If not, wipe the spatula with an ethanol-dampened wipe (dry thoroughly) to discharge static.

    • Transfer: Weigh into a tared vial. Do not use weighing paper (product sticks); weigh directly into the reaction vessel.

    • Solvation: Dissolve immediately in anhydrous solvent (DCM, DMF, or DMSO) to lock the amine in solution and prevent reaction with air.

Phase 3: Waste Disposal
  • Segregation:

    • Solid Waste: Contaminated vials/tips go to "Solid Hazardous Waste."

    • Liquid Waste: Even though PEG is water-soluble, the amine/acid functionality dictates disposal in Organic Solvent Waste .

    • Do NOT pour down the drain.

Visualization: Safety & Logic Workflows
Diagram 1: Risk-Based Handling Logic

This flowchart guides the researcher through the decision-making process for handling this specific linker.

RiskLogic Start Start: Handling N-(acid-PEG3)-N-bis(PEG3-amine) StateCheck Check Physical State (Solid/Waxy vs. Solvated) Start->StateCheck Solid Solid / Waxy Residue StateCheck->Solid Liquid Solvated (DCM/DMF) StateCheck->Liquid RiskSolid Risk: Inhalation (Dust) Risk: Moisture Absorption Solid->RiskSolid RiskLiquid Risk: Splash/Absorption Risk: Solvent Toxicity Liquid->RiskLiquid ControlSolid Control: Fume Hood + Anti-Static + Desiccator RiskSolid->ControlSolid ControlLiquid Control: Double Nitrile Gloves + Splash Goggles RiskLiquid->ControlLiquid Action Proceed with Synthesis ControlSolid->Action ControlLiquid->Action

Caption: Decision logic for PPE selection based on the physical state of the reagent.

Diagram 2: The "Dry-Chain" Workflow

Ensuring safety and product stability simultaneously.

Workflow Freezer 1. Freezer (-20°C) Storage Desiccator 2. Desiccator Warm to RT (Dry) Freezer->Desiccator Prevent Condensation Hood 3. Fume Hood Weighing (PPE: Double Glove) Desiccator->Hood Transfer Reaction 4. Reaction Vessel Immediate Solvation Hood->Reaction Minimize Air Exposure Waste 5. Disposal Organic Waste Stream Reaction->Waste Post-Exp

Caption: The "Dry-Chain" workflow prevents moisture contamination while protecting the user.

Emergency Response
  • Eye Contact: Immediately flush with water for 15 minutes.[5] Lift eyelids. The amine component is alkaline and can cause damage quickly. Seek medical attention.

  • Skin Contact: Wash with soap and water.[3][5][6][7] Do not use alcohol (it may increase skin permeation). Remove contaminated clothing.[3][5][6][8]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

  • Spill (Solid): Do not dry sweep (creates dust).[5] Cover with a damp absorbent pad or use a HEPA vacuum.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

    • Source:

  • Occupational Safety and Health Administration (OSHA). (2011).

    • Source:

  • Ansell. (2022).

    • Source:

  • BroadPharm. (n.d.).[3] N-(acid-PEG3)-N-bis(PEG3-amine) Product & Safety Data.

    • Source:

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-(acid-PEG3)-N-bis(PEG3-amine)
Reactant of Route 2
N-(acid-PEG3)-N-bis(PEG3-amine)

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